PROTAC BRD9 Degrader-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H48ClN5O7 |
|---|---|
Molecular Weight |
734.3 g/mol |
IUPAC Name |
1-[2-chloro-5-[4-[1-[2-[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxo-3-pyridinyl)phenyl]ethyl]piperidin-4-yl]oxypiperidine-1-carbonyl]phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C39H48ClN5O7/c1-24-25(2)37(47)42(3)23-31(24)27-21-34(50-4)30(35(22-27)51-5)12-16-43-14-8-28(9-15-43)52-29-10-17-44(18-11-29)38(48)26-6-7-32(40)33(20-26)45-19-13-36(46)41-39(45)49/h6-7,20-23,28-29H,8-19H2,1-5H3,(H,41,46,49) |
InChI Key |
DBQTXWRLCKDYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CCN3CCC(CC3)OC4CCN(CC4)C(=O)C5=CC(=C(C=C5)Cl)N6CCC(=O)NC6=O)OC)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PROTAC BRD9 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action for Proteolysis-Targeting Chimeras (PROTACs) designed to degrade Bromodomain-containing protein 9 (BRD9). It covers the core molecular processes, associated signaling pathways, quantitative performance data, and the experimental protocols used for characterization.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to eliminate specific proteins from the cell rather than merely inhibiting their function.[1][2] They function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome.[3][4][5]
A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][6] In the case of a BRD9 degrader, the molecule simultaneously engages BRD9 and an E3 ligase, such as the von Hippel-Lindau (VHL) or Cereblon (CRBN) ligase.[3][7][]
The degradation process unfolds through the following key steps:
-
Ternary Complex Formation : The PROTAC molecule facilitates the formation of a ternary complex, bringing BRD9 into close proximity with the recruited E3 ligase.[7][9][10]
-
Ubiquitination : Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD9.[3][]
-
Proteasomal Recognition : The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome.[3][]
-
Degradation : The proteasome unfolds and degrades the tagged BRD9 protein into small peptides.[1] The PROTAC molecule is then released and can catalytically induce the degradation of additional BRD9 proteins.[1][10]
BRD9 Function and Downstream Signaling Pathways
BRD9 is an epigenetic "reader" and a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[11] By recognizing acetylated lysine residues on histones, it plays a crucial role in regulating gene transcription.[11] Aberrant BRD9 activity is implicated in several malignancies, including synovial sarcoma, malignant rhabdoid tumors, and prostate cancer.[11]
Degradation of BRD9 disrupts its function, leading to significant alterations in multiple signaling pathways that control cell fate and function.
-
Cell Cycle and Apoptosis : Targeted inhibition of BRD9 has been shown to induce cell cycle arrest and apoptosis in cancer cells.[12][13]
-
Oncogenic Signaling : BRD9 is known to regulate key oncogenic drivers. Its degradation can lead to the downregulation of proteins such as c-myc.[11][14]
-
Androgen Receptor (AR) Signaling : In prostate cancer, BRD9 is a critical regulator of AR signaling, and its removal can impede cancer progression.[14][15]
-
Extracellular Matrix (ECM) : Studies have demonstrated that BRD9 inhibition alters ECM accumulation and remodeling pathways, which are crucial for tumor mechanotransduction.[12][13]
-
Other Pathways : BRD9 has also been linked to the Notch and TGF-β/Activin/Nodal signaling pathways.[14][15]
Quantitative Data on BRD9 Degraders
The efficacy of a PROTAC is measured by parameters such as DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable). The tables below summarize publicly available data for various characterized BRD9 degraders.
Table 1: Performance of BRD9 Degrader CFT8634
| Parameter | Value | Cell Line/Model | Notes |
|---|---|---|---|
| DC50 | 3 nmol/L | Not Specified | Orally bioavailable PROTAC.[10] |
| In vivo Efficacy | Tumor regression | Synovial Sarcoma PDX models | Doses from 1-50 mg/kg once daily.[10] |
Table 2: Performance of BRD9 Degrader dBRD9
| Concentration | Duration | % Degradation | Cell Line | Notes |
|---|---|---|---|---|
| 0.5 - 5000 nM | 4 hours | Dose-dependent decrease | MOLM-13 | Selective for BRD9 over BRD4 and BRD7.[5] |
| 100 nM | 2 hours | 5.5-fold lower abundance | MOLM-13 | High selectivity across the proteome.[5] |
Table 3: Performance of BRD9 Degrader AMPTX-1 (Targeted Glue)
| Parameter | Value | Cell Line | Notes |
|---|---|---|---|
| DC50 | 0.5 nM | MV4-11 | Dmax of 93%.[16] |
| DC50 | 2 nM | MCF-7 | Dmax of 70%.[16] |
| In vivo Degradation | 82% | MV4-11 xenografts | Measured 2 hours after the last oral dose.[16] |
Table 4: Comparative Performance of DCAF1-based Degrader DBr-1
| Degrader | Target | DC50 | Cell Line |
|---|---|---|---|
| DBr-1 | BRD9 | 90 nM | HEK293/BRD9-HiBiT |
| DBr-1 | BRD7 | Weakly affected | HEK293/BRD7-HiBiT |
| VZ185 (VHL-based) | BRD9/BRD7 | Degrades both | HEK293 |
| dBRD9 (CRBN-based) | BRD9 | Potent | HEK293 |
Data compiled from multiple sources.[17]
Key Experimental Protocols
Characterizing the mechanism of action of a PROTAC degrader involves a suite of biochemical and cell-based assays.
Western Blot for Protein Degradation
This is the most common method to quantify the reduction of a target protein.
-
Cell Treatment : Culture cells (e.g., MOLM-13) and treat with a range of PROTAC concentrations (e.g., 0.5 nM to 5 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).[5][18]
-
Lysate Preparation : Harvest cells, wash with ice-cold PBS, and lyse using a suitable buffer containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[18]
-
SDS-PAGE : Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.[18]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting :
-
Block the membrane (e.g., with 5% milk or BSA in TBST) to prevent non-specific antibody binding.[18]
-
Incubate with a primary antibody specific for the target protein (BRD9) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[18]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection : Apply a chemiluminescent substrate and capture the signal with an imaging system.[18]
-
Analysis : Quantify band intensity using densitometry software. Normalize the target protein level to the loading control and calculate the percentage of degradation relative to the vehicle control.[18]
Mass Spectrometry-Based Proteomics
This unbiased technique is used to assess the selectivity of the degrader across the entire proteome.
-
Protocol : Cells (e.g., MV4-11) are treated with the PROTAC degrader or vehicle control.[16] After treatment, cells are harvested, and proteins are extracted, digested (typically with trypsin), and labeled with tandem mass tags (TMT). The peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : The relative abundance of thousands of proteins is quantified simultaneously, revealing any off-target degradation effects. A highly selective degrader will show a significant reduction only in the intended target (BRD9).[16][19]
Ternary Complex Formation Assays
Demonstrating the formation of the E3 ligase:PROTAC:target protein complex is critical to confirming the mechanism.
-
Co-Immunoprecipitation (Co-IP) : Treat cells with the PROTAC. Lyse the cells and use an antibody against the E3 ligase (e.g., VHL) to pull down the complex. Then, use Western blotting to probe for the presence of the target protein (BRD9) in the immunoprecipitated sample.
-
Biophysical Methods : Techniques like Isothermal Titration Calorimetry (ITC) or AlphaLISA proximity assays can be used in vitro to biophysically characterize the formation and stability of the ternary complex.[7][9]
Cell Viability and Proliferation Assays
These assays measure the functional downstream consequences of BRD9 degradation.
-
Protocol : Seed cancer cells (e.g., EOL-1, MOML-13) in 96-well plates and treat them with a dose range of the BRD9 degrader for an extended period (e.g., 7 days).[5]
-
Measurement : Use reagents like CellTiter-Glo® (measures ATP as an indicator of metabolic activity) or perform direct cell counting to assess cell proliferation and viability. The results are used to determine the anti-proliferative effect of the compound.[5]
References
- 1. annualreviews.org [annualreviews.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene - BRD9 [maayanlab.cloud]
- 12. mdpi.com [mdpi.com]
- 13. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
An In-depth Technical Guide to PROTAC BRD9 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC BRD9 Degrader-2
This compound is a heterobifunctional molecule designed for the targeted degradation of Bromodomain-containing protein 9 (BRD9). As a Proteolysis Targeting Chimera (PROTAC), it represents a novel therapeutic modality aimed at eliminating disease-causing proteins rather than merely inhibiting their function. BRD9 is a subunit of the human BAF (SWI/SNF) nucleosome remodeling complex and has been identified as a promising therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia.[1][2][3] this compound is a valuable research tool for investigating the biological roles of BRD9 and for the preclinical development of new cancer therapies. This molecule is identified by the CAS Number 2633631-78-2.[4]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The molecule consists of three key components: a ligand that binds to BRD9, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects these two ligands.[1][2]
The mechanism unfolds as follows:
-
Ternary Complex Formation : this compound simultaneously binds to BRD9 and an E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination : The E3 ligase, now in proximity to BRD9, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of BRD9.
-
Proteasomal Degradation : The polyubiquitinated BRD9 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
Catalytic Cycle : After inducing degradation, this compound is released and can bind to another BRD9 protein, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target proteins with a single PROTAC molecule.
Mechanism of action of this compound.
Quantitative Data Presentation
Table 1: Degradation Potency of Representative BRD9 PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Time (h) | E3 Ligase Recruited |
| dBRD9 | MOLM-13 | 56.6 (IC50) | Not Reported | 4 | Cereblon |
| VZ185 | Not Reported | 4.5 | Not Reported | Not Reported | VHL |
| DBr-1 | HEK293 | 90 | >90 | 2 | DCAF1 |
| PROTAC E5 | MV4-11 | 0.016 | >90 | Not Reported | Cereblon |
| CFT8634 | Synovial Sarcoma Cells | 2.7 | Not Reported | Not Reported | Cereblon |
| CW-3308 | G401 | < 10 | >90 | Not Reported | Cereblon |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of Representative BRD9 PROTACs
| Compound | Cell Line | IC50 (nM) | Assay Time (days) |
| dBRD9 | EOL-1 | 4.87 | 7 |
| dBRD9 | MOLM-13 | Not Reported | 7 |
| PROTAC E5 | MV4-11 | 0.27 | Not Reported |
| PROTAC E5 | OCI-LY10 | 1.04 | Not Reported |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below. These protocols are standard in the field of targeted protein degradation.
Protocol 1: Western Blot for BRD9 Protein Degradation
This protocol is used to determine the dose- and time-dependent degradation of BRD9 protein in cells treated with a PROTAC.
Materials:
-
Cell line of interest (e.g., MOLM-13, a human acute myeloid leukemia cell line)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment : Seed cells in 6-well plates and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells). Treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or with a fixed concentration for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE : Normalize the protein concentrations of all samples. Add Laemmli buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection : Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis : Quantify the band intensities using image analysis software. Normalize the BRD9 band intensity to the corresponding loading control. Calculate the percentage of BRD9 degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding : Seed cells at an appropriate density in opaque-walled 96-well plates.
-
Compound Treatment : Prepare serial dilutions of this compound and add them to the wells. Include a DMSO vehicle control.
-
Incubation : Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Procedure :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Measure the luminescence using a luminometer.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
Experimental workflow for PROTAC characterization.
Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the real-time binding kinetics and affinity of molecular interactions, including the formation of the PROTAC-induced ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5 or sensor chip with appropriate surface chemistry for protein immobilization)
-
Purified recombinant BRD9 protein
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)
-
This compound
-
SPR running buffer
Procedure:
-
Immobilization : Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis :
-
Inject a series of concentrations of this compound over the immobilized E3 ligase to determine the binding affinity and kinetics of this binary interaction.
-
Inject a series of concentrations of this compound over immobilized BRD9 (on a separate flow cell) to determine the binding affinity and kinetics of the other binary interaction.
-
-
Ternary Complex Formation Analysis :
-
Inject a constant concentration of BRD9 protein mixed with a series of concentrations of this compound over the immobilized E3 ligase.
-
The enhanced binding response compared to the injection of BRD9 alone indicates the formation of the ternary complex.
-
-
Data Analysis : Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD) for both the binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated.
Conclusion
This compound is a potent and selective tool for the targeted degradation of BRD9. This technical guide provides a comprehensive overview of its mechanism of action, representative quantitative data for this class of molecules, and detailed experimental protocols for its characterization. The provided information will be valuable for researchers in academic and industrial settings who are focused on the development of novel cancer therapeutics through targeted protein degradation. The use of standardized and robust experimental methodologies is crucial for the accurate evaluation and comparison of PROTAC molecules, ultimately accelerating the discovery of new medicines.
References
An In-depth Technical Guide to the Discovery and Development of PROTAC BRD9 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This technical guide focuses on the discovery and development of PROTAC BRD9 Degrader-2, a bifunctional degrader targeting Bromodomain-containing protein 9 (BRD9). BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a significant therapeutic target in various cancers, including synovial sarcoma and SMARCB1-deficient tumors. This document provides a comprehensive overview of the core principles of PROTAC technology, the biological rationale for targeting BRD9, and detailed methodologies for the synthesis, in vitro evaluation, and in vivo assessment of BRD9 degraders. Quantitative data for key compounds are summarized, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising class of therapeutics.
Introduction to PROTAC Technology and BRD9 as a Therapeutic Target
Proteolysis-targeting chimeras are heterobifunctional molecules that consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two.[1][2] By inducing the proximity of the POI and the E3 ligase, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[3] This event-driven pharmacology allows for the catalytic degradation of target proteins, offering potential advantages over traditional small-molecule inhibitors.[4]
Bromodomain-containing protein 9 (BRD9) is a subunit of the SWI/SNF chromatin remodeling complex.[5] Its role in regulating gene expression has implicated it in the pathogenesis of several cancers.[6][7] Notably, BRD9 has been identified as a synthetic lethal dependency in cancers with SMARCB1 abnormalities, such as malignant rhabdoid tumors and synovial sarcoma, making it a compelling target for therapeutic intervention.[6][8]
Key PROTAC BRD9 Degraders: A Quantitative Overview
The development of BRD9-targeting PROTACs has led to the discovery of several potent and selective degraders. This section summarizes the in vitro and in vivo activities of prominent examples, including dBRD9 and CFT-8634.
| Compound | Target E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Notes | Reference |
| dBRD9-A | Cereblon (CRBN) | HSSYII (Synovial Sarcoma) | - | >90% at 100 nM | - | Potent and selective degradation. | [9][10] |
| MOLM-13 (AML) | - | - | 56.6 | Exhibits antiproliferative effects. | [11] | ||
| CFT-8634 | Cereblon (CRBN) | Synovial Sarcoma Cell Line | 2 | - | - | Orally bioavailable. | |
| SMARCB-1 deficient cells | 2.7 | - | - | Potent degradation. | [6] | ||
| HSSYII (Synovial Sarcoma) | 3 | 4% remaining | - | Highly selective over BRD4 and BRD7. | [5][12] | ||
| PROTAC BRD9 Degrader-8 (E5) | - | MV4-11 (AML) | 0.016 | - | 0.27 | Highly potent degradation and antiproliferation. | [13][14] |
| OCI-LY10 (Lymphoma) | - | - | 1.04 | [13][14] | |||
| CW-3308 | Cereblon (CRBN) | G401 (Rhabdoid Tumor) | < 10 | > 90% | 185 | Orally bioavailable with in vivo efficacy. | |
| HS-SY-II (Synovial Sarcoma) | < 10 | > 90% | 2700 |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.
Signaling Pathway of BRD9 in Synovial Sarcoma
In synovial sarcoma, the characteristic SS18-SSX fusion protein integrates into the BAF chromatin remodeling complex.[15] BRD9 is a critical component of this oncogenic complex, and its bromodomain is essential for maintaining the aberrant transcriptional programs that drive tumor cell survival.[1][9] The degradation of BRD9 disrupts the function of this complex, leading to the downregulation of key oncogenes such as MYC, ultimately inhibiting tumor growth.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aragen.com [aragen.com]
- 4. CFT-8634 (CFT8634) | BRD9 PROTAC | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elifesciences.org [elifesciences.org]
- 10. dBRD9 | BRD9 PROTAC degrader | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. foghorntx.com [foghorntx.com]
- 16. benchchem.com [benchchem.com]
The Role of BRD9 in Synovial Sarcoma: A Technical Guide for Researchers
Abstract
Synovial sarcoma, an aggressive soft-tissue malignancy, is characterized by a pathognomonic chromosomal translocation resulting in the SS18-SSX fusion oncoprotein. This fusion protein is the primary driver of the disease, yet it has proven to be an intractable therapeutic target. Recent research has illuminated a critical dependency of synovial sarcoma cells on the bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex. This guide provides an in-depth technical overview of the role of BRD9 in synovial sarcoma, detailing its mechanism of action, the therapeutic rationale for its inhibition, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and epigenetics.
Introduction: The Epigenetic Landscape of Synovial Sarcoma
Synovial sarcoma is defined by the t(X;18)(p11.2;q11.2) chromosomal translocation, which fuses the SS18 gene to one of three SSX genes (SSX1, SSX2, or SSX4).[1][2] The resultant SS18-SSX fusion oncoprotein is the central oncogenic driver in nearly all cases of synovial sarcoma.[1] This fusion protein integrates into the mammalian SWI/SNF (BAF) chromatin remodeling complex, leading to aberrant gene regulation that drives tumorigenesis.[3][4][5][6][7]
The BAF complex is a multi-subunit machinery that utilizes the energy of ATP hydrolysis to modulate chromatin structure, thereby controlling gene expression. In synovial sarcoma, the SS18-SSX fusion protein displaces the tumor-suppressive BAF47 (SMARCB1) subunit from the canonical BAF (cBAF) complex, forming an aberrant complex.[2][7] This altered complex is retargeted to new genomic loci, leading to the dysregulation of key oncogenic pathways.[4][7]
BRD9: A Critical Co-dependency in Synovial Sarcoma
Through functional genomic screens, Bromodomain-containing protein 9 (BRD9) has been identified as a selective functional dependency in synovial sarcoma.[1][3][8] BRD9 is a component of a distinct SWI/SNF sub-complex, known as the non-canonical BAF (ncBAF) complex.[9][10][11][12][13] In synovial sarcoma cells, BRD9 is incorporated into the SS18-SSX-containing BAF complexes, and this integration is crucial for the proliferation and survival of these cancer cells.[1][3][8]
The bromodomain of BRD9 is a "reader" of acetylated lysine (B10760008) residues on histone tails, a key post-translational modification associated with active gene transcription.[10][14] This function is essential for tethering the oncogenic BAF complex to chromatin at specific gene loci.
Mechanism of Action
The SS18-SSX fusion oncoprotein hijacks the BAF complex, and the incorporation of BRD9 into this complex is fundamental to its oncogenic activity.[3][9][15] BRD9 and the SS18-SSX fusion protein co-localize extensively across the synovial sarcoma genome, particularly at super-enhancer regions marked by high levels of H3K27 acetylation.[3][8][16] This co-localization drives an oncogenic transcriptional program.[3][15]
Degradation of BRD9 leads to the downregulation of these oncogenic gene expression programs, including those regulated by the MYC transcription factor.[9] ChIP-seq experiments have revealed a genome-wide co-localization of BRD9 and MYC, and the degradation of BRD9 results in the loss of MYC from these co-bound chromatin regions.[9] The downstream consequences include the suppression of genes involved in ribosome biogenesis and cell cycle progression, ultimately leading to anti-proliferative effects.[9]
Therapeutic Targeting of BRD9
The critical role of BRD9 in synovial sarcoma makes it an attractive therapeutic target.[3][17] Both inhibition of the BRD9 bromodomain and targeted degradation of the BRD9 protein have been explored as therapeutic strategies.
BRD9 Inhibitors vs. Degraders
While small molecule inhibitors can block the acetyl-lysine binding function of the BRD9 bromodomain, a more robust therapeutic effect has been observed with targeted protein degradation.[1] Heterobifunctional molecules, or degraders, that induce the proteasomal degradation of BRD9 have shown superior efficacy in preclinical models.[1][3][8] These degraders work by linking BRD9 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome.
Clinical Development
The BRD9 degrader FHD-609 has been evaluated in a Phase 1 clinical trial for patients with advanced synovial sarcoma and SMARCB1-deficient tumors.[18][19] The study demonstrated dose-dependent increases in systemic exposure and pharmacodynamic response, with evidence of substantial BRD9 degradation in tumor tissue.[18] Preliminary clinical activity was observed, with one patient achieving a partial response and eight patients achieving stable disease.[18] However, the trial was terminated due to a lack of sufficient clinical benefit and observations of cardiac toxicity (QTc prolongation).[18][20] Another BRD9 degrader, CFT8634, was also investigated in a Phase 1/2 trial, which was also terminated due to a lack of clinical benefit.[20][21] These findings highlight the need for continued research into second-generation BRD9-targeted therapies with improved safety and efficacy profiles.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of BRD9-targeted agents.
Table 1: Preclinical Activity of BRD9 Inhibitors and Degraders
| Compound | Type | Target | IC50 / DC50 | Selectivity | Reference |
| I-BRD9 | Inhibitor | BRD9 Bromodomain | pIC50 = 6.7 (TR-FRET) | >700-fold vs. BET family; 200-fold vs. BRD7 | [22][23] |
| dBRD9-A | Degrader | BRD9 Protein | Not specified | Selective for BRD9 | [1] |
| FHD-609 | Degrader | BRD9 Protein | Not specified | Potent and selective | [18][19] |
| CFT8634 | Degrader | BRD9 Protein | Not specified | Orally bioavailable and selective | [21] |
Table 2: Clinical Trial Data for FHD-609 (NCT04965753)
| Parameter | Value | Reference |
| Number of Patients | 55 | [18] |
| Dosing Regimens | 5-80 mg twice weekly (IV); 40-120 mg once weekly (IV) | [18] |
| Maximum Tolerated Dose | 40 mg twice weekly; 80 mg once weekly | [18] |
| Median Duration of Treatment | 43 days | [18] |
| Objective Response Rate | 2% (1 partial response) | [18] |
| Stable Disease | 15% (8 patients) | [18] |
| Common Adverse Events | Dysgeusia (40%), dry mouth (29.1%), fatigue (27.3%) | [18] |
| Dose-Limiting Toxicities | QTc prolongation, syncope | [18] |
Key Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to investigate the role of BRD9 in synovial sarcoma.
CRISPR/Cas9-based Functional Genomic Screening
CRISPR screens have been instrumental in identifying BRD9 as a dependency in synovial sarcoma.[1][3][8]
Objective: To identify genes or protein domains that are essential for the survival and proliferation of synovial sarcoma cells.
Methodology:
-
Library Design: A custom single-guide RNA (sgRNA) library is designed to target known functional domains of chromatin regulatory proteins.
-
Cell Line Transduction: Cas9-expressing synovial sarcoma cell lines are transduced with the lentiviral sgRNA library.
-
Cell Culture and Selection: Cells are cultured for a defined period (e.g., 15 days), allowing for the depletion of cells containing sgRNAs targeting essential genes.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from cells at an early and late time point. The sgRNA sequences are amplified by PCR and subjected to high-throughput sequencing.
-
Data Analysis: The relative abundance of each sgRNA at the late time point is compared to the early time point. A significant decrease in the representation of sgRNAs targeting a specific gene or domain indicates a functional dependency.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide localization of BRD9 and SS18-SSX.[8][9]
Objective: To determine the specific genomic regions where BRD9 and the SS18-SSX fusion protein bind.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., BRD9 or an epitope-tagged SS18-SSX) is used to immunoprecipitate the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are aligned to a reference genome to identify regions of enrichment, known as peaks, which represent the binding sites of the protein.
RNA Sequencing (RNA-seq)
RNA-seq is employed to analyze the global changes in gene expression following BRD9 degradation.[9]
Objective: To identify the genes and pathways that are regulated by BRD9.
Methodology:
-
Cell Treatment: Synovial sarcoma cells are treated with a BRD9 degrader or a control vehicle.
-
RNA Extraction: Total RNA is extracted from the cells.
-
Library Preparation: mRNA is isolated and converted to a cDNA library compatible with high-throughput sequencing.
-
Sequencing: The cDNA library is sequenced.
-
Data Analysis: Sequencing reads are aligned to a reference transcriptome to quantify gene expression levels. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon BRD9 degradation.
Conclusion and Future Directions
BRD9 has emerged as a key vulnerability in synovial sarcoma, playing a critical role in the oncogenic activity of the SS18-SSX fusion protein. The development of targeted BRD9 degraders represents a promising therapeutic strategy for this devastating disease. While first-generation BRD9 degraders have shown proof-of-concept in the clinic, challenges related to efficacy and toxicity remain.
Future research should focus on:
-
Developing next-generation BRD9-targeted therapies: This includes designing novel degraders with improved safety profiles and exploring combination therapies to enhance anti-tumor activity.
-
Elucidating mechanisms of resistance: Understanding how synovial sarcoma cells may develop resistance to BRD9-targeted therapies will be crucial for the long-term success of this approach.
-
Identifying biomarkers of response: The identification of biomarkers that can predict which patients are most likely to benefit from BRD9-targeted therapies will be essential for patient stratification in future clinical trials.
The continued investigation of BRD9's role in synovial sarcoma holds the potential to deliver novel and effective treatments for patients with this challenging disease.
References
- 1. elifesciences.org [elifesciences.org]
- 2. Reversible Disruption of mSWI/SNF (BAF) Complexes by the SS18-SSX Oncogenic Fusion in Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 6. ProteomeXchange Dataset PXD053789 [proteomecentral.proteomexchange.org]
- 7. The SS18-SSX Fusion Oncoprotein Hijacks BAF Complex Targeting and Function to Drive Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. foghorntx.com [foghorntx.com]
- 10. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD9-mediated chromatin remodeling suppresses osteoclastogenesis through negative feedback mechanism [ideas.repec.org]
- 13. researchgate.net [researchgate.net]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | Semantic Scholar [semanticscholar.org]
- 16. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alexslemonade.org [alexslemonade.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. targetedonc.com [targetedonc.com]
- 20. Clinical Trials & Therapies - Synovial Sarcoma Foundation [synovialsarcoma.org]
- 21. c4therapeutics.com [c4therapeutics.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Recruiter's Playbook: An In-Depth Technical Guide to PROTAC BRD9 Degrader E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recruitment of E3 ubiquitin ligases by Proteolysis Targeting Chimeras (PROTACs) for the degradation of Bromodomain-containing protein 9 (BRD9). BRD9, a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in various malignancies, including synovial sarcoma and certain leukemias. PROTAC technology offers a powerful modality to eliminate BRD9 protein, and the choice of E3 ligase is a critical determinant of the resulting degrader's potency, selectivity, and overall efficacy.
Core Concept: The PROTAC Mechanism
PROTACs are heterobifunctional molecules comprised of a ligand that binds to the target protein (BRD9), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing BRD9 and an E3 ligase into close proximity, PROTACs induce the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of BRD9. The resulting polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle.
E3 Ligase Recruitment in BRD9 Degradation
The landscape of E3 ligases harnessed for BRD9 degradation is expanding, with Cereblon (CRBN), von Hippel-Lindau (VHL), and DDB1 and CUL4 associated factor 1 (DCAF1) being the most prominently utilized. The selection of the E3 ligase has profound implications for the degrader's properties.
Data Presentation: Quantitative Comparison of BRD9 PROTACs
The following tables summarize the degradation potency (DC50) and maximal degradation (Dmax) of representative BRD9 PROTACs that recruit different E3 ligases. It is important to note that these values can vary depending on the cell line and experimental conditions.
Table 1: CRBN-Recruiting BRD9 PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBRD9 | MOLM-13 | 56.6 (IC50) | Not Reported | [1] |
| CFT8634 | SMARCB1-mutant cells | 2.7 | Not Reported | [1] |
| FHD-609 | HEK293 (HiBiT-BRD9) | 0.19 | 97 | [2] |
Table 2: VHL-Recruiting BRD9 PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| VZ185 | RI-1 | 1.8 | >95 | [3] |
| VZ185 | EOL-1 | 2.3 | Not Reported | [4] |
| VZ185 | A204 | 8.3 | Not Reported | [4] |
Table 3: DCAF1-Recruiting BRD9 PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| DBr-1 | HEK293 | 90 | Not Reported | [5] |
Signaling Pathways and Experimental Workflows
The degradation of BRD9 has significant downstream effects on cellular signaling, primarily through the modulation of gene expression regulated by the SWI/SNF complex. In synovial sarcoma, BRD9 is a key component of the oncogenic SS18-SSX fusion protein complex, and its degradation leads to the downregulation of MYC target genes and other critical oncogenic drivers.[6][7]
Caption: General mechanism of PROTAC-mediated degradation of BRD9.
Caption: Simplified signaling pathway of BRD9 and the impact of its degradation.
References
An In-depth Technical Guide to the PROTAC dBRD9
This guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of the PROTAC dBRD9, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Structure and Mechanism of Action
PROTAC dBRD9 is a heterobifunctional molecule designed to induce the degradation of BRD9 protein. It is composed of three key components: a ligand that binds to the BRD9 bromodomain, a ligand for an E3 ubiquitin ligase, and a linker connecting these two moieties.[1]
-
BRD9 Ligand: dBRD9 utilizes BI-7273, a potent and selective inhibitor of the BRD9 bromodomain.[2]
-
E3 Ligase Ligand: The molecule incorporates pomalidomide, a well-characterized ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3]
-
Linker: A polyethylene (B3416737) glycol (PEG)-based linker connects the BRD9 inhibitor and the E3 ligase ligand, facilitating the formation of a ternary complex.[4]
The mechanism of action of dBRD9 involves hijacking the cell's ubiquitin-proteasome system. By simultaneously binding to BRD9 and CRBN, dBRD9 induces the formation of a ternary complex.[5] This proximity facilitates the ubiquitination of BRD9 by the CRL4-CRBN E3 ligase complex, marking it for subsequent degradation by the 26S proteasome.[5]
Quantitative Data Summary
The following tables summarize the reported cellular activity of dBRD9 and its constituent BRD9 inhibitor, BI-7273.
Table 1: Potency of dBRD9
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | MOLM-13 | 56.6 nM | [6] |
| IC₅₀ | EOL-1 | 4.87 nM | [7] |
Table 2: Potency of BRD9 Inhibitor (BI-7273)
| Parameter | Target | Value | Reference |
| IC₅₀ | BRD9 | 19 nM | [2][8] |
| Kd | BRD9 | 0.75 nM | [2] |
| IC₅₀ | BRD7 | 117 nM | [2][8] |
| Kd | BRD7 | 0.3 nM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of dBRD9.
Western Blotting for BRD9 Degradation
This protocol is used to confirm the dose- and time-dependent degradation of the BRD9 protein following treatment with dBRD9.[5]
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
dBRD9 (and DMSO as vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat with varying concentrations of dBRD9 for desired time points (e.g., 4 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and image using a chemiluminescence detection system.
-
Data Analysis: Quantify band intensities and normalize the BRD9 band intensity to the corresponding loading control.
Cell Viability Assay
This protocol measures the effect of dBRD9 on cell proliferation and viability using an MTT assay.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
dBRD9 (and DMSO as vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL)
-
Isopropanol (B130326) with 0.04 N HCl
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates.
-
Compound Treatment: Treat cells with a range of concentrations of dBRD9 for the desired duration (e.g., 5 days).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add isopropanol with HCl to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathways
BRD9 is implicated in the regulation of several oncogenic signaling pathways. Degradation of BRD9 by dBRD9 is expected to modulate these pathways, contributing to its anti-cancer effects.
-
STAT5 Pathway: In acute myeloid leukemia (AML), BRD9 overexpression can lead to the activation of the STAT5 pathway, which promotes cell proliferation and survival.[10]
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical signaling cascade in cancer that can be influenced by BRD9.[10]
-
TGF-β/Activin/Nodal Pathway: BRD9 plays a role in regulating the TGF-β/Activin/Nodal pathway, which is involved in cell self-renewal and differentiation.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dBRD9 | BRD9 PROTAC degrader | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The New Frontier of Epigenetic Modulation: A Technical Guide to PROTAC BRD9 Degrader-2 Versus BRD9 Inhibition
For Immediate Release
A Deep Dive into Two Modalities Targeting the Epigenetic Regulator BRD9 for Therapeutic Intervention
This technical guide provides an in-depth comparison of two prominent strategies for targeting Bromodomain-containing protein 9 (BRD9): selective inhibition and targeted degradation via Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and novel therapeutic development. Herein, we present a comprehensive overview of the mechanisms of action, comparative efficacy data, detailed experimental protocols, and the underlying signaling pathways.
Introduction: The Role of BRD9 in Disease
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[2] Dysregulation of BRD9 function has been implicated in the pathogenesis of several diseases, most notably in certain cancers such as synovial sarcoma and acute myeloid leukemia.[3][4] BRD9 acts as a "reader" of epigenetic marks, specifically recognizing acetylated lysine (B10760008) residues on histone tails through its bromodomain.[2] This interaction is critical for the recruitment of the BAF complex to specific genomic loci, leading to the activation of target genes, including the proto-oncogene MYC.[5][6]
Given its pivotal role in disease, BRD9 has emerged as a compelling therapeutic target. Two primary strategies have been developed to modulate its activity: direct inhibition of its bromodomain and targeted degradation of the entire protein.
Mechanisms of Action: Inhibition vs. Degradation
BRD9 Inhibition
Small molecule inhibitors of BRD9, such as I-BRD9 and BI-7273, are designed to competitively bind to the acetyl-lysine binding pocket of the BRD9 bromodomain.[3] This reversible binding prevents BRD9 from engaging with acetylated histones on the chromatin, thereby disrupting the recruitment of the BAF complex and subsequent transcriptional activation of target genes.[3] While effective at blocking the "reader" function of BRD9, inhibitors do not affect the overall protein levels and may not disrupt other potential scaffolding functions of the protein.
PROTAC BRD9 Degradation
PROTAC BRD9 Degrader-2 represents a novel therapeutic modality. These heterobifunctional molecules are engineered with two distinct domains connected by a linker: one end binds to the BRD9 protein, and the other recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of BRD9, marking it for degradation by the cell's natural protein disposal machinery, the proteasome. This approach leads to the complete removal of the BRD9 protein from the cell, ablating both its reader and any potential scaffolding functions.
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data comparing the efficacy of PROTAC BRD9 degraders with BRD9 inhibitors. The data is compiled from studies in relevant cancer cell lines.
Table 1: Comparative Efficacy in Synovial Sarcoma Cell Lines
| Compound | Modality | Cell Line | IC50 (μM) - Cell Viability |
| dBRD9-A (PROTAC) | Degrader | HSSYII | ~0.1 |
| dBRD9-A (PROTAC) | Degrader | SYO1 | ~0.1 |
| BI-7273 | Inhibitor | HSSYII | ~1-10 |
| BI-7273 | Inhibitor | SYO1 | ~1-10 |
| I-BRD9 | Inhibitor | HSSYII | ~1-10 |
| I-BRD9 | Inhibitor | SYO1 | ~1-10 |
Data extracted from Brien et al., eLife, 2018.[3][7]
Table 2: Degradation Efficiency of PROTAC BRD9 Degraders
| PROTAC Compound | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| dBRD9-A | Pomalidomide (CRBN) | MOLM-13 | Not explicitly stated, but effective at 100 nM | >90% at 100 nM |
| PROTAC 11 | Pomalidomide (CRBN) | Not specified | 50 | >90% |
| PROTAC 23 | VHL Ligand | EOL-1 | 1.8 | >90% |
| PROTAC E5 | Not specified | MV4-11 | 0.016 | Not specified |
Data compiled from various sources, including Remillard et al., 2017 and Qin et al., 2018.[4][8]
Experimental Protocols
Western Blotting for BRD9 Protein Degradation
This protocol is used to quantify the levels of BRD9 protein in cells following treatment with a degrader or inhibitor.
Materials:
-
Cell line of interest (e.g., HSSYII, MOLM-13)
-
This compound, BRD9 inhibitor, and DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC degrader, inhibitor, or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an anti-loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control.
Chromatin Immunoprecipitation (ChIP) for BRD9 Occupancy
This protocol is used to determine the genomic locations where BRD9 is bound.
Materials:
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade anti-BRD9 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse cells to isolate nuclei, then sonicate to shear chromatin into fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the anti-BRD9 antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating with Proteinase K.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to quantify enrichment at specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure the mRNA levels of BRD9 target genes.[9][10][11][12][13]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., MYC) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control cells and reverse transcribe it into cDNA.
-
qPCR Reaction Setup: Prepare a reaction mix containing qPCR master mix, primers, and cDNA.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving BRD9 and the experimental workflows described above.
Caption: BRD9 recognizes acetylated histones, leading to the recruitment of the ncBAF complex, chromatin remodeling, and transcription of target genes like MYC, ultimately promoting cell proliferation.
References
- 1. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYC-Targeting PROTACs Lead to Bimodal Degradation and N-Terminal Truncation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elifesciences.org [elifesciences.org]
- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 12. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Application of VZ185: A Potent and Selective PROTAC Degrader for BRD9
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. Bromodomain-containing protein 9 (BRD9), a subunit of the BAF (SWI/SNF) chromatin remodeling complex, has emerged as a promising therapeutic target in oncology. VZ185 is a potent and selective von Hippel-Lindau (VHL) E3 ligase-based PROTAC that effectively degrades BRD9 and its close homolog BRD7.[1][2][3][4][5] This document provides a detailed protocol for the synthesis of VZ185 and its application in cellular assays.
Quantitative Data Summary
The biological activity of VZ185 has been characterized across various cell lines and biochemical assays. The following tables summarize the key quantitative data for this BRD9 degrader.[2][6][7][8][9]
Table 1: Degradation Activity of VZ185
| Parameter | Cell Line | BRD9 | BRD7 | Reference |
| DC₅₀ (nM) | RI-1 | 1.8 | 4.5 | [2][9] |
| DC₅₀ (nM) | HEK293 | 4.0 | 34.5 | [2] |
| DC₅₀ (nM) | EOL-1 | 2.3 | - | [2][7] |
| DC₅₀ (nM) | A-204 | 8.3 | - | [2][7] |
| Dₘₐₓ (%) | RI-1 | >95 | >95 | [2][9] |
Table 2: Anti-proliferative Activity of VZ185
| Parameter | Cell Line | Value (nM) | Reference |
| EC₅₀ | EOL-1 | 3.4 | [2][7] |
| EC₅₀ | A-204 | 39.8 | [2][7] |
Table 3: Binding Affinity of VZ185
| Parameter | Protein | Value (nM) | Reference |
| Binary K_D | VHL | 26 ± 9 | [2] |
| Binary K_D | BRD9-BD | 5.1 ± 0.6 | [2] |
| Ternary K_D | VHL (in presence of BRD9-BD) | 27 ± 3 | [2] |
Signaling Pathway
BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex. It recognizes acetylated lysine (B10760008) residues on histones, leading to the recruitment of the complex to specific gene promoters and enhancers. This action modulates chromatin structure, making DNA more accessible for transcription of target genes involved in cell proliferation, differentiation, and oncogenesis. The degradation of BRD9 by VZ185 disrupts these processes, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[10][11][12][13][14]
References
- 1. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. mdpi.com [mdpi.com]
- 11. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of PROTAC BRD9 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. This document provides detailed application notes and protocols for the in vivo experimental design of PROTAC BRD9 Degrader-2, a bifunctional molecule developed for cancer research. Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a therapeutic target in various cancers, including synovial sarcoma and SMARCB1-deficient tumors. These guidelines are based on established methodologies for preclinical evaluation of similar BRD9-targeting PROTACs, such as CFT8634 and FHD-609.
Mechanism of Action
This compound functions by forming a ternary complex with the BRD9 protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of BRD9, marking it for degradation by the 26S proteasome. The degradation of BRD9 disrupts the function of the ncBAF complex, leading to the suppression of oncogenic gene expression and subsequent inhibition of tumor growth.
Caption: Mechanism of action of this compound.
BRD9 Signaling Pathways in Cancer
BRD9 is implicated in several oncogenic signaling pathways. Its degradation can impact downstream effectors crucial for tumor cell proliferation and survival. One key pathway involves the Signal Transducer and Activator of Transcription 5 (STAT5), which is often activated in leukemia and promotes cell proliferation.
Caption: Simplified BRD9 signaling pathway in cancer.
In Vivo Experimental Design and Protocols
The following protocols are representative of in vivo studies for evaluating BRD9 degraders and can be adapted for this compound.
Animal Models
The choice of animal model is critical for the successful evaluation of anti-cancer therapeutics. For BRD9-dependent cancers, xenograft models using human cancer cell lines or patient-derived xenografts (PDXs) are commonly employed.
-
Cell Line-Derived Xenografts (CDX):
-
Synovial Sarcoma: HS-SY-II, SYO-1, ASKA
-
Malignant Rhabdoid Tumor: G401
-
Acute Myeloid Leukemia (AML): EOL-1, MOLM-13
-
-
Animal Strain: Immunocompromised mice (e.g., NOD-SCID, NCr nude) are suitable for establishing xenografts.
Formulation and Administration
Due to the physicochemical properties of many PROTACs (high molecular weight and poor aqueous solubility), appropriate formulation is crucial for in vivo delivery.
-
Oral Administration (for orally bioavailable compounds):
-
Vehicle: A common vehicle for oral gavage is a suspension in 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
-
-
Intravenous (IV) or Intraperitoneal (IP) Injection:
-
Vehicle: A typical formulation for parenteral administration consists of a mixture of solvents such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
-
Experimental Workflow
Caption: General workflow for a preclinical xenograft study.
Detailed Protocols
Protocol 1: In Vivo Efficacy Study in a Synovial Sarcoma CDX Model
-
Cell Culture and Implantation:
-
Culture HS-SY-II synovial sarcoma cells in standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 106 cells into the flank of female NOD-SCID mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[1]
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Dosing and Administration:
-
Prepare this compound in the appropriate vehicle.
-
Administer the degrader at the desired dose (e.g., 10, 30, 100 mg/kg) and schedule (e.g., daily oral gavage).
-
Administer the vehicle to the control group.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[2]
-
-
Study Termination and Tissue Collection:
-
Terminate the study when tumors in the control group reach a predetermined size or after a specified duration (e.g., 21-28 days).
-
At the endpoint, euthanize the animals and collect tumors for pharmacodynamic analysis.
-
Protocol 2: Pharmacodynamic Analysis of BRD9 Degradation in Tumors
-
Protein Extraction:
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Homogenize a portion of the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD9 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
-
Quantify band intensities to determine the percentage of BRD9 degradation relative to the vehicle-treated control group.
-
Quantitative Data Summary (Based on Representative BRD9 Degraders)
The following tables summarize preclinical in vivo data for well-characterized BRD9 degraders, which can serve as a benchmark for evaluating this compound.
Table 1: In Vivo Efficacy of Representative BRD9 Degraders
| Compound | Animal Model (Cell Line) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| FHD-609 | ASKA (Synovial Sarcoma) | Intravenous | 2 mg/kg, twice weekly | Complete suppression over 30 days | [3] |
| CFT8634 | SMARCB1-perturbed xenografts | Oral | Dose-dependent | Significant, dose-dependent TGI | [4][5] |
| CW-3308 | HS-SY-II (Synovial Sarcoma) | Oral | Not specified | Effective inhibition | [6][7] |
Table 2: In Vivo Pharmacodynamic Effects of Representative BRD9 Degraders
| Compound | Animal Model (Cell Line) | Dose | Time Point | BRD9 Protein Degradation in Tumor | Reference |
| FHD-609 | SYO-1 (Synovial Sarcoma) | 0.05-5.0 mg/kg (single dose) | Dose and time-dependent | Dose and time-dependent degradation | [3] |
| CFT8634 | SMARCB1-perturbed xenografts | Dose-dependent | Not specified | Robust and dose-dependent degradation | [4][5] |
| CW-3308 | HS-SY-II (Synovial Sarcoma) | Single oral dose | Not specified | >90% reduction | [6][7] |
Table 3: Pharmacokinetic Parameters of a Representative Oral BRD9 Degrader (CW-3308)
| Parameter | Value |
| Oral Bioavailability (Mouse) | 91% |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound. By leveraging established methodologies from similar BRD9-targeting PROTACs, researchers can effectively assess the efficacy, pharmacodynamics, and therapeutic potential of this novel compound in relevant preclinical cancer models. Careful consideration of the animal model, formulation, and endpoint analyses will be crucial for generating robust and translatable data.
References
- 1. benchchem.com [benchchem.com]
- 2. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
Application Notes and Protocols for Cell-Based Assays of PROTAC BRD9 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC BRD9 Degrader-2
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest.[1][2][3][4][5][6] this compound is a PROTAC designed to selectively target Bromodomain-containing protein 9 (BRD9) for degradation. BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex and has been identified as a potential therapeutic target in various cancers.[3][7] By inducing the degradation of BRD9, this compound offers a promising therapeutic strategy for cancers dependent on BRD9 activity.
The mechanism of action for this compound involves the formation of a ternary complex between BRD9, the PROTAC molecule, and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][8][9] This induced proximity facilitates the ubiquitination of BRD9, marking it for subsequent degradation by the 26S proteasome.[1][6] This event-driven, catalytic mode of action allows for the removal of the entire target protein, offering potential advantages over traditional small molecule inhibitors.[2][3]
Quantitative Data Summary
The efficacy of this compound can be quantified by several key parameters. The following tables provide a summary of expected quantitative data based on typical performance of BRD9 degraders. Data should be generated in relevant cancer cell lines.
Table 1: BRD9 Degradation Potency [1]
| Parameter | Description | Typical Value Range |
| DC50 (nM) | The concentration of the degrader required to induce 50% degradation of the target protein. | 0.1 - 50 nM |
| Dmax (%) | The maximum percentage of target protein degradation achieved. | > 80% |
| Degradation Rate (t1/2) | The time required to achieve half-maximal degradation at a given concentration. | 1 - 6 hours |
Table 2: Anti-proliferative Activity [1]
| Parameter | Description | Typical Value Range |
| IC50 (nM) | The concentration of the degrader that inhibits cell proliferation by 50%. | 1 - 100 nM |
Signaling Pathway
BRD9 is a subunit of the BAF chromatin remodeling complex and plays a role in regulating gene expression. Its activity has been linked to several signaling pathways implicated in cancer, including the TGF-β/Activin/Nodal pathway and the Nrf2 pathway.[10][11] The degradation of BRD9 can therefore impact these pathways, leading to anti-tumor effects.
Caption: Mechanism of PROTAC-mediated BRD9 degradation and its downstream cellular effects.
Experimental Protocols
Here are detailed protocols for key cell-based assays to evaluate the activity of this compound.
Western Blot for BRD9 Degradation
This protocol allows for the direct visualization and quantification of BRD9 protein levels following treatment with the degrader.
Experimental Workflow
Caption: Workflow for Western Blot analysis of BRD9 degradation.
Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) or DMSO for the desired time (e.g., 2, 4, 8, 24 hours).[9]
-
-
Cell Lysis:
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9][13]
-
Incubate on ice for 30 minutes, with occasional vortexing.[9][13]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[9][13]
-
Collect the supernatant containing the protein lysate.[9][13]
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1][9]
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[1][9]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][9]
-
For the loading control, the membrane can be stripped and re-probed with an anti-GAPDH or anti-β-actin antibody.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1][9]
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD9 band intensity to the loading control.
-
Plot the normalized BRD9 levels against the degrader concentration to determine the DC50 and Dmax.
-
HiBiT Assay for Degradation Kinetics
This is a quantitative, real-time method to measure the degradation kinetics of BRD9.[1] This assay utilizes CRISPR/Cas9-engineered cells where the endogenous BRD9 is tagged with a small HiBiT peptide.[1] The HiBiT tag reconstitutes a bright luminescent signal upon binding to the LgBiT subunit, allowing for sensitive detection of the tagged protein levels.[1]
Experimental Workflow
Caption: Workflow for the HiBiT-based BRD9 degradation assay.
Materials:
-
HiBiT-BRD9 knock-in cell line
-
This compound
-
DMSO
-
White, opaque 96-well or 384-well assay plates
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Cell Plating:
-
Compound Preparation and Addition:
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]
-
-
Lytic Measurement:
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add a volume of the lytic reagent equal to the volume of the cell culture in each well.[1]
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.[1]
-
-
Data Acquisition and Analysis:
Immunofluorescence for BRD9 Localization and Degradation
Immunofluorescence can be used to visualize the subcellular localization of BRD9 and to confirm its degradation upon treatment with this compound.
Experimental Workflow
Caption: Workflow for immunofluorescence analysis of BRD9.
Materials:
-
Cells seeded on coverslips or chamber slides
-
This compound
-
DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-BRD9
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips or in chamber slides and allow them to adhere.
-
Treat with this compound or DMSO for the desired time.
-
-
Fixation and Permeabilization:
-
Blocking:
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[14]
-
-
Antibody Incubation:
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Cell Viability Assay
This assay measures the effect of BRD9 degradation on cell proliferation and viability.
Experimental Workflow
Caption: Workflow for the cell viability assay.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO
-
Cell culture medium
-
96-well plates (white-walled for luminescence assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).[15]
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound. Include a DMSO control.
-
-
Incubation:
-
Incubate the plate for a prolonged period (e.g., 72 hours or longer) to observe effects on cell proliferation.[1]
-
-
Assay Reagent Addition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
-
Readout and Analysis:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot the percentage of viable cells against the log of the degrader concentration to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. annualreviews.org [annualreviews.org]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Disappearance: A Detailed Protocol for Western Blot Analysis of BRD9 Degradation
For Immediate Release
[City, State] – [Date] – In the dynamic fields of cancer biology and drug discovery, the targeted degradation of specific proteins has emerged as a powerful therapeutic strategy. Bromodomain-containing protein 9 (BRD9), a subunit of the BAF (SWI/SNF) chromatin remodeling complex, has been identified as a promising target in various cancers, including synovial sarcoma and acute myeloid leukemia.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blotting to monitor the degradation of BRD9, a critical step in the development of novel therapeutics.
Introduction to BRD9 and its Role in Disease
BRD9 is an epigenetic reader that recognizes acetylated lysine (B10760008) residues on histones, playing a crucial role in chromatin remodeling and gene expression.[4][5] Its involvement in the BAF complex implicates it in the regulation of gene expression patterns that can drive cancer cell proliferation.[1] The development of molecules that induce the degradation of BRD9, such as Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic avenue.[4][6] These bifunctional molecules bring BRD9 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7]
Quantitative Analysis of BRD9 Degraders
The efficacy of BRD9 degraders is typically quantified by their half-maximal degradation concentration (DC₅₀) and their half-maximal inhibitory concentration (IC₅₀) in cell viability assays. The tables below summarize the activity of various BRD9 degraders in different cancer cell lines.
Table 1: Half-maximal Degradation Concentration (DC₅₀) of BRD9 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) |
| AMPTX-1 | MV4-11 | 0.5 | 6 |
| AMPTX-1 | MCF-7 | 2 | 6 |
| VZ185 | - | 4.5 | - |
| dBr-1 | - | 90 | - |
| BRD9 Degrader-2 | - | ≤1.25 | - |
| PROTAC BRD9 Degrader-7 | - | 1.02 | - |
Note: DC₅₀ values can vary depending on specific experimental conditions.[8]
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of BRD9 Degraders
| Compound | Cell Line | IC₅₀ (nM) | Assay Time (days) |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 | 5 |
| QA-68 | MV4;11 | 1 - 10 | 6 |
| QA-68 | SKM-1 | 1 - 10 | 6 |
| QA-68 | Kasumi-1-luc+ | 10 - 100 | 6 |
| dBRD9 | EOL-1 | 4.872 | 7 |
| dBRD9 | A204 | 89.8 | 7 |
Signaling Pathway of PROTAC-Mediated BRD9 Degradation
The targeted degradation of BRD9 by a PROTAC involves the formation of a ternary complex with an E3 ubiquitin ligase, leading to the ubiquitination and proteasomal degradation of BRD9. This process effectively removes the protein from the cell, disrupting its function in chromatin remodeling and gene expression.
Caption: PROTAC-mediated degradation of BRD9 protein.
Experimental Workflow for BRD9 Degradation Analysis
A systematic workflow is essential for accurately assessing the degradation of BRD9. This involves cell culture, treatment with the degrader, preparation of cell lysates, and subsequent analysis by Western blotting.
Caption: Western Blot experimental workflow.
Detailed Protocol for BRD9 Western Blotting
This protocol outlines the steps for assessing BRD9 protein levels following treatment with a degrader.
Materials
-
Cell Line: A cell line of interest expressing BRD9 (e.g., MV4-11, MOLM-13, EOL-1).[9]
-
BRD9 Degrader: The specific PROTAC or degrader molecule being tested.
-
Vehicle Control: DMSO is commonly used.[8]
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[7][8][9]
-
Sample Buffer: 2x or 4x Laemmli sample buffer.[9]
-
SDS-PAGE Gels: Acrylamide percentage appropriate for the molecular weight of BRD9 (approximately 67-70 kDa).[10][11]
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[7][9]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated secondary antibody specific to the host species of the primary antibody.[7][8][9]
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[7][8][9]
Procedure
1. Cell Seeding and Treatment
-
Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of harvest.[9]
-
Allow adherent cells to attach overnight.
-
Treat cells with a range of concentrations of the BRD9 degrader and a vehicle control (DMSO) for the desired time points (e.g., 2, 4, 6, 8, 24 hours).[9]
2. Cell Lysis
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.[9][12]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., 100-150 µL for a well in a 6-well plate).[9]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.[8][9]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.[8][9]
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.[8][9]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[7][8][9]
4. Sample Preparation for SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.[13]
-
Boil the samples at 95-100°C for 5-10 minutes.[9]
-
Centrifuge the samples briefly before loading.
5. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[8][9]
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[9]
-
Transfer the separated proteins from the gel to a PVDF membrane.[7][8][9]
6. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[7][9]
-
Incubate the membrane with the primary anti-BRD9 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[8][9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[9][14]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[8][9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[9][14]
7. Detection
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.[7][9]
8. Stripping and Re-probing (for Loading Control)
-
If necessary, the membrane can be stripped of the primary and secondary antibodies.
-
After stripping, block the membrane again and probe with the primary antibody for the loading control (e.g., GAPDH or β-actin), followed by the appropriate secondary antibody and detection steps.[8]
9. Data Analysis
-
Quantify the band intensities for BRD9 and the loading control using image analysis software (e.g., ImageJ).[9]
-
Normalize the BRD9 band intensity to the corresponding loading control band intensity for each sample.[9]
-
Plot the normalized BRD9 protein levels against the degrader concentration or treatment time to determine the extent of degradation.[9]
By following this detailed protocol, researchers can reliably and quantitatively assess the degradation of BRD9, providing crucial data for the development of novel targeted protein degraders for cancer therapy.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scbt.com [scbt.com]
- 5. genecards.org [genecards.org]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BRD9 antibody (68922-1-Ig) | Proteintech [ptglab.com]
- 11. uniprot.org [uniprot.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols: PROTAC BRD9 Degrader-2 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use of PROTAC BRD9 Degrader-2 in cell culture experiments. The information herein is designed to enable effective experimental design and execution for studying the biological effects of BRD9 degradation.
Introduction
This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to induce the selective degradation of Bromodomain-containing protein 9 (BRD9).[1] BRD9 is a subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex and has been identified as a key player in the transcription of oncogenes.[2][3] Its role in various cancers, including synovial sarcoma, malignant rhabdoid tumors, and certain leukemias, makes it a compelling therapeutic target.[4][5]
This compound functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1] This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the 26S proteasome.[6][7][8] This event-driven mechanism allows for sub-stoichiometric, catalytic degradation of the target protein, offering a powerful tool to study the consequences of BRD9 loss of function.[9]
Physicochemical Properties and Solubility
Due to their high molecular weight and lipophilicity, PROTACs like BRD9 Degrader-2 typically exhibit poor aqueous solubility but are soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[10]
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL | Ultrasonic treatment may be required to fully dissolve the compound. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[11][12] |
| Cell Culture Media | Low | Prone to precipitation. Final DMSO concentration in media should be kept low (ideally ≤ 0.1%, not exceeding 0.5%) to avoid precipitation and solvent-induced toxicity.[10] |
| Ethanol | Limited | Not a recommended primary solvent for cell culture applications. |
| Water | Insoluble |
Cellular Activity
The efficacy of this compound is determined by its ability to induce BRD9 degradation and subsequently affect cellular processes. The following table summarizes key quantitative parameters based on representative data for potent BRD9 degraders.
Table 2: Cellular Activity of Representative BRD9 Degraders
| Parameter | Description | Typical Value Range | Cell Lines |
| DC₅₀ (nM) | The concentration of the degrader that results in 50% degradation of the target protein. | 0.1 - 10 nM | MV4-11, MOLM-13, EOL-1, HSSYII, OPM2 |
| IC₅₀ (nM) | The concentration of the degrader that inhibits cell proliferation by 50%. | 0.2 - 100 nM | MV4-11, OCI-LY10 |
| GI₅₀ (nM) | The concentration of the degrader that causes 50% growth inhibition. | 1 - 100 nM | Various cancer cell lines |
Note: Specific values can vary depending on the cell line, treatment duration, and the specific BRD9 degrader molecule used.[1][13][14][15]
Signaling Pathways
BRD9 is implicated in several signaling pathways critical for cancer cell proliferation and survival. Its degradation can impact these pathways, leading to anti-tumor effects.
Caption: BRD9-mediated signaling pathways in cancer.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Pre-warmed complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of the degrader in anhydrous DMSO. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, low-binding microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[11]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Perform serial dilutions of the DMSO stock into the pre-warmed medium to achieve the desired final concentrations.
-
Crucially , add the DMSO stock dropwise into the medium while gently vortexing or swirling to ensure rapid and thorough mixing, which helps prevent precipitation.[10]
-
Use the freshly prepared working solutions immediately. Do not store diluted aqueous solutions.
-
Protocol 2: Western Blotting for BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD9 protein in cells treated with this compound.
Caption: Experimental workflow for Western Blotting.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions and DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a range of concentrations of this compound and a DMSO vehicle control for the desired duration (e.g., 2, 4, 8, 24 hours).[13]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[16]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Resolve the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.[16]
-
Troubleshooting
Problem: Compound precipitates in the cell culture medium.
-
Solution: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Add the DMSO stock to the pre-warmed medium while vortexing to ensure rapid mixing. The presence of serum in the medium can also help stabilize the compound.[10]
Problem: Inefficient BRD9 degradation.
-
Solution 1 (Suboptimal Concentration): Perform a dose-response experiment to determine the optimal concentration (DC₅₀). Excessively high concentrations can lead to the "hook effect," reducing degradation efficiency.[16]
-
Solution 2 (Inappropriate Treatment Time): Conduct a time-course experiment to identify the optimal treatment duration. Significant degradation can often be observed within a few hours.[16]
-
Solution 3 (Cell Line Specificity): Verify the expression levels of BRD9 and the relevant E3 ligase (e.g., CRBN, VHL) in your cell line of choice.[16]
Caption: Mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. portlandpress.com [portlandpress.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC BRD9 Degrader-8 | PROTACs | | Invivochem [invivochem.com]
- 15. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTAC BRD9 Degrader-2 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] These bifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This induced proximity results in the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] Bromodomain-containing protein 9 (BRD9) has been identified as a therapeutic target in various cancers, including synovial sarcoma, rhabdoid tumors, and multiple myeloma.[5][6] PROTAC-mediated degradation of BRD9 offers a promising therapeutic strategy.[3]
This document provides detailed application notes and protocols for the in vivo administration of a representative BRD9-targeting PROTAC, hereafter referred to as "PROTAC BRD9 Degrader-2," in mouse models, based on preclinical data from various published BRD9 degraders.
Mechanism of Action
This compound functions by forming a ternary complex between the BRD9 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or DCAF16.[3][7] This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to BRD9, marking it for degradation by the 26S proteasome.[4] The degradation of BRD9 disrupts its role in chromatin remodeling and the transcription of key oncogenes, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[8][9]
Data Presentation
In Vitro Degradation Potency
| Cell Line | Degrader Example | DC50 | Dmax | Ref |
| G401 (Rhabdoid Tumor) | CW-3308 | < 10 nM | > 90% | [5] |
| HS-SY-II (Synovial Sarcoma) | CW-3308 | < 10 nM | > 90% | [5] |
| MV4-11 (AML) | E5 | 16 pM | - | [9] |
| MOLM-13 | dBRD9 | - | >90% (at 500nM) | [2] |
In Vivo Pharmacokinetics in Mice
| Compound | Route | Bioavailability (F%) | t1/2 (h) | Ref |
| CW-3308 | Oral | 91% | 3.7 | [10] |
| AMPTX-1-ent-1 | Oral | 20% | Moderate | [7] |
| AMPTX-1-ent-2 | Oral | 30% | Moderate | [7] |
In Vivo Efficacy in Xenograft Mouse Models
| Tumor Model | Mouse Strain | Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) | Ref |
| HS-SY-II Synovial Sarcoma | - | CW-3308 | 25 mg/kg, Oral, q.d. | 57% | [10] |
| HS-SY-II Synovial Sarcoma | - | CW-3308 | 50 mg/kg, Oral, q.d. | 60% | [10] |
| EOL-1 AML (disseminated) | CIEA-NOG | BI-9564 (Inhibitor) | 180 mg/kg, Oral, q.d. | Antitumor Activity Observed | [11] |
| MV4-11 / OCI-LY10 | Nude | E5 | - | Therapeutic Efficacy Confirmed | [9] |
Experimental Protocols
Formulation of this compound for Oral Administration
Due to the physicochemical properties of PROTACs, which often include high molecular weight and poor aqueous solubility, a specific formulation is required for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or water for injection
Protocol:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the powder is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by sequentially adding and mixing the components. For a common vehicle formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline: a. Add 400 µL of PEG300. b. Add 100 µL of the DMSO stock solution to the PEG300 and vortex until the solution is homogeneous. c. Add 50 µL of Tween-80 and mix thoroughly. d. Add 450 µL of sterile saline to reach the final volume of 1 mL.
-
Final Formulation: The final concentration of the PROTAC in the vehicle should be calculated based on the desired dose and the average weight of the mice (e.g., for a 25 mg/kg dose in a 20g mouse, the required dose is 0.5 mg, which would be administered in a volume of 100-200 µL).
Xenograft Mouse Model Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials and Reagents:
-
Cancer cell line of interest (e.g., HS-SY-II synovial sarcoma)
-
Immunocompromised mice (e.g., Nude or NSG mice), 6-8 weeks old
-
Matrigel (optional, for some cell lines)
-
Formulated this compound and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and gavage needles for oral administration
Protocol:
-
Cell Culture and Implantation: a. Culture the selected cancer cells under standard conditions. b. Harvest cells during the exponential growth phase and resuspend in sterile PBS or culture medium, with or without Matrigel, to the desired concentration (e.g., 5-10 x 10^6 cells in 100 µL). c. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Group Randomization: a. Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2. b. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dosing and Administration: a. Administer the formulated this compound or vehicle control via oral gavage according to the planned dose and schedule (e.g., 25 mg/kg, daily).[10] b. Monitor the body weight of the mice and any signs of toxicity throughout the study.
-
Efficacy Assessment: a. Measure tumor volumes 2-3 times per week. b. At the end of the study, euthanize the mice. c. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot, immunohistochemistry) to confirm BRD9 degradation.
Pharmacodynamic (PD) Analysis of BRD9 Degradation
Protocol:
-
Administer a single oral dose of this compound to tumor-bearing mice.[5]
-
At various time points post-dosing (e.g., 3, 6, 12, 24 hours), euthanize a subset of mice.
-
Excise tumors and snap-freeze in liquid nitrogen or process immediately.
-
Prepare tissue lysates from the tumors.
-
Perform Western blot analysis on the lysates using antibodies specific for BRD9 and a loading control (e.g., GAPDH or β-actin) to quantify the extent and duration of BRD9 protein degradation. A significant reduction in BRD9 protein levels (e.g., >90%) is expected.[5]
Concluding Remarks
The administration of this compound in mouse models has demonstrated significant potential for inducing potent and sustained degradation of the BRD9 protein, leading to effective tumor growth inhibition in preclinical cancer models.[5][10] The protocols and data presented herein provide a foundational framework for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of BRD9-targeting PROTACs. Careful consideration of formulation, dosing regimen, and appropriate pharmacodynamic readouts is critical for the successful preclinical development of this promising class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
- 11. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Ternary Complex Formation of a PROTAC BRD9 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical initiating step for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][5][6] Therefore, the accurate measurement and characterization of this ternary complex are paramount for the development and optimization of effective PROTAC degraders.[1][5]
Bromodomain-containing protein 9 (BRD9), a member of the bromodomain and extra-terminal domain (BET) family of proteins, is an epigenetic reader that plays a crucial role in chromatin remodeling and gene transcription.[7] Dysregulation of BRD9 has been implicated in several diseases, including cancer, making it an attractive therapeutic target.[2][7][8] This document provides detailed application notes and protocols for measuring the ternary complex formation of a representative BRD9 degrader, herein referred to as "BRD9 Degrader-2," which recruits the von Hippel-Lindau (VHL) E3 ligase. The methodologies described are broadly applicable to the characterization of other PROTAC systems.
BRD9 Signaling Pathway Overview
BRD9 is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and is involved in regulating gene expression.[7] Its dysregulation has been linked to various cancers by impacting pathways related to cell cycle progression, apoptosis, and extracellular matrix organization.[8][9] For instance, in some cancers, BRD9 has been shown to activate the Notch signaling pathway and play a role in androgen receptor signaling.[10][11] Understanding the signaling context of BRD9 is crucial for elucidating the downstream consequences of its degradation.
Caption: BRD9 signaling and PROTAC-mediated degradation pathway.
Experimental Workflow for Ternary Complex Characterization
A typical workflow for characterizing the ternary complex formation of a BRD9 degrader involves a series of biophysical and cellular assays to determine binding affinities, kinetics, and the stability of the complex.
Caption: Experimental workflow for PROTAC ternary complex analysis.
Data Presentation
Quantitative data from ternary complex formation assays should be summarized for clear comparison.
| Assay | Parameter Measured | BRD9 Degrader-2 (Example Values) |
| Surface Plasmon Resonance (SPR) | KD (PROTAC <> BRD9) | 50 nM |
| KD (PROTAC <> VHL) | 150 nM | |
| KD (Ternary Complex) | 25 nM | |
| Cooperativity (α) | 2 | |
| Bio-Layer Interferometry (BLI) | KD (Ternary Complex) | 30 nM |
| AlphaLISA | EC50 (Ternary Complex) | 100 nM |
| Hook Point | ~5 µM | |
| Isothermal Titration Calorimetry (ITC) | KD (Ternary Complex) | 40 nM |
| Thermodynamics (ΔH, -TΔS) | -8.5 kcal/mol, 2.0 kcal/mol | |
| NanoBRET (in-cell) | BRET Ratio (Ternary Complex) | Dose-dependent increase |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics and Affinity
SPR is a powerful technique to measure the real-time binding kinetics and affinity of binary and ternary interactions.[1][12]
Principle: One binding partner is immobilized on a sensor chip. The binding of other molecules in solution to the immobilized partner is detected as a change in the refractive index at the sensor surface, measured in response units (RU).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified recombinant BRD9 protein
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex
-
BRD9 Degrader-2
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of BRD9:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject BRD9 protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (e.g., ~2000 RU).
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binary Interaction Analysis (PROTAC <> BRD9):
-
Prepare a serial dilution of BRD9 Degrader-2 in running buffer.
-
Inject the degrader solutions over the immobilized BRD9 surface and a reference flow cell.
-
Regenerate the surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
-
-
Ternary Complex Formation Analysis:
-
Prepare a constant concentration of VBC complex in running buffer.
-
Prepare a serial dilution of BRD9 Degrader-2 and mix with the constant concentration of VBC.
-
Inject the mixtures over the immobilized BRD9 surface.
-
Analyze the data to determine the kinetics and affinity of the ternary complex formation. The enhanced binding response in the presence of both the degrader and VBC indicates ternary complex formation.[12]
-
-
Cooperativity Calculation:
-
Cooperativity (α) is calculated as the ratio of the binary KD of the PROTAC for BRD9 to the ternary KD in the presence of VBC. An α > 1 indicates positive cooperativity.
-
AlphaLISA for Ternary Complex Detection
AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay for detecting biomolecular interactions in a microplate format.[13][14]
Principle: A donor bead and an acceptor bead are brought into proximity through the formation of the ternary complex. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal.
Materials:
-
AlphaLISA-compatible microplate reader
-
384-well microplates
-
His-tagged BRD9 protein
-
GST-tagged VBC complex
-
BRD9 Degrader-2
-
Anti-His AlphaLISA Acceptor beads
-
Anti-GST AlphaLISA Donor beads
-
Assay buffer
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of BRD9 Degrader-2 in assay buffer.
-
Prepare a mixture of His-tagged BRD9 and GST-tagged VBC at 2x the final desired concentration in assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the PROTAC dilution to the wells of a 384-well plate.
-
Add 5 µL of the protein mixture to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Bead Addition:
-
Prepare a mixture of Anti-His Acceptor beads and Anti-GST Donor beads in assay buffer.
-
Add 10 µL of the bead mixture to each well.
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Measurement:
-
Read the plate on an AlphaLISA-compatible reader.
-
-
Data Analysis:
NanoBRET Assay for In-Cell Ternary Complex Formation
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay allows for the detection of protein-protein interactions in living cells.[6][15]
Principle: The target protein (BRD9) is fused to a NanoLuc luciferase (donor), and the E3 ligase (VHL) is fused to a HaloTag ligand (acceptor). Upon addition of the PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity, allowing for energy transfer and a detectable BRET signal.[6]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc-BRD9 and HaloTag-VHL
-
Transfection reagent
-
NanoBRET Nano-Glo Substrate and HaloTag NanoBRET 618 Ligand
-
Luminometer capable of measuring dual-filtered luminescence
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc-BRD9 and HaloTag-VHL expression vectors.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of BRD9 Degrader-2.
-
Add the degrader dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Assay Measurement:
-
Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.
-
Add the NanoBRET Nano-Glo Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) simultaneously.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the PROTAC concentration to determine the dose-dependent formation of the ternary complex in a cellular environment.[15]
-
Conclusion
The comprehensive characterization of ternary complex formation is a cornerstone of successful PROTAC development. The protocols outlined in these application notes provide a robust framework for researchers to quantify the binding affinities, kinetics, and in-cell engagement of BRD9 degraders. By employing a combination of biophysical and cellular assays, scientists can gain critical insights into the structure-activity relationships of their PROTACs, enabling the rational design and optimization of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. refeyn.com [refeyn.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Gene - BRD9 [maayanlab.cloud]
- 8. mdpi.com [mdpi.com]
- 9. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. tandfonline.com [tandfonline.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Immunofluorescence Staining for BRD9 Subcellular Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF chromatin remodeling complex, also known as ncBAF or GBAF. As an "epigenetic reader," BRD9 specifically recognizes acetylated lysine (B10760008) residues on histones, playing a crucial role in gene regulation by altering chromatin structure. Its involvement in various cancers has made it a significant target for therapeutic development. Accurate determination of BRD9's subcellular localization is essential for understanding its function in both normal physiology and disease. Data from immunofluorescence studies consistently show that BRD9 is localized to the nucleoplasm.[1] This document provides a detailed protocol for the immunofluorescent staining of BRD9 in cultured adherent cells.
Data Presentation: Quantitative Protocol Parameters
The following table summarizes the key quantitative parameters for the successful immunofluorescent detection of BRD9. Optimization may be required depending on the specific cell line and antibodies used.
| Parameter | Recommended Value/Range | Notes |
| Cell Preparation | ||
| Cell Confluency | 60-80% | Ensures good cell morphology and separation. |
| Fixation | ||
| Fixative Solution | 4% Paraformaldehyde (PFA) in PBS | Prepare fresh or use methanol-free commercial solution. |
| Fixation Time | 15 minutes at Room Temperature | |
| Permeabilization | ||
| Permeabilization Reagent | 0.25% Triton™ X-100 in PBS | Required for intracellular targets like nuclear proteins. |
| Permeabilization Time | 10 minutes at Room Temperature | |
| Blocking | ||
| Blocking Buffer | 5% Normal Serum (from secondary host) + 0.1% Triton™ X-100 in PBS | Minimizes non-specific antibody binding. |
| Blocking Time | 1 hour at Room Temperature | |
| Antibody Incubation | ||
| Primary Anti-BRD9 Antibody | Polyclonal: 1:100; Monoclonal: 0.25-2 µg/mL | Refer to the antibody datasheet for optimal concentration/dilution.[2] |
| Primary Incubation | Overnight at 4°C | Promotes specific binding and enhances signal-to-noise ratio. |
| Secondary Antibody | Fluorophore-conjugated, 1:500 - 1:1000 dilution | Must be specific to the primary antibody's host species. Protect from light. |
| Secondary Incubation | 1 hour at Room Temperature | Protect from light to prevent photobleaching. |
| Counterstaining | ||
| Nuclear Counterstain | 1 µg/mL DAPI or Hoechst stain in PBS | Stains the nucleus to confirm BRD9 localization. |
| Counterstain Incubation | 5 minutes at Room Temperature |
Experimental Workflow Visualization
The following diagram outlines the key steps in the immunofluorescence protocol for BRD9 localization.
Caption: Experimental workflow for BRD9 immunofluorescence staining.
BRD9 Functional Pathway
BRD9 functions as part of a larger complex to regulate gene expression. This diagram illustrates its role as an epigenetic reader within the ncBAF (SWI/SNF) chromatin remodeling complex.
Caption: BRD9 recognizes histone acetylation to regulate transcription.
Detailed Experimental Protocol
This protocol is optimized for adherent cells (e.g., HeLa, U2OS) grown on glass coverslips in 24-well plates.
A. Materials and Reagents
-
Cells: Adherent cell line of interest cultured on sterile #1.5 glass coverslips.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS, methanol-free
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Wash Buffer (PBST): 0.1% Tween-20 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from secondary antibody host) and 0.1% Triton™ X-100 in PBS.
-
Antibody Dilution Buffer: Same as Blocking Buffer.
-
-
Antibodies and Stains:
-
Primary Antibody: Rabbit anti-BRD9 antibody.
-
Secondary Antibody: Fluorophore-conjugated Goat anti-Rabbit IgG (e.g., Alexa Fluor™ 488).
-
Nuclear Stain: DAPI (1 mg/mL stock solution).
-
-
Mounting Medium: Antifade mounting medium.
B. Protocol Steps
-
Cell Preparation: a. Place sterile glass coverslips into the wells of a 24-well plate. b. Seed cells onto the coverslips at a density that will achieve 60-80% confluency at the time of staining. c. Culture cells under standard conditions (e.g., 24-48 hours).
-
Fixation: a. Aspirate the culture medium and gently wash the cells once with 500 µL of PBS. b. Add 500 µL of 4% PFA to each well, ensuring coverslips are fully submerged. c. Incubate for 15 minutes at room temperature.[1]
-
Washing and Permeabilization: a. Aspirate the PFA and wash the cells three times with PBS, 5 minutes per wash. b. Add 500 µL of Permeabilization Buffer (0.25% Triton™ X-100 in PBS). c. Incubate for 10 minutes at room temperature. d. Aspirate and wash once with PBS.
-
Blocking: a. Add 500 µL of Blocking Buffer to each well. b. Incubate for 1 hour at room temperature on a gentle rocker. This step minimizes non-specific binding of antibodies.[1]
-
Primary Antibody Incubation: a. Dilute the primary anti-BRD9 antibody in Antibody Dilution Buffer to its optimal concentration (e.g., 1:100 or as determined from the datasheet).[2][3] b. Aspirate the Blocking Buffer and add 250-300 µL of the diluted primary antibody solution to each coverslip. c. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. The next day, aspirate the primary antibody solution and wash the coverslips three times with PBST, 5 minutes per wash. b. Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer (e.g., 1:500). c. From this point forward, protect the samples from light by covering the plate with aluminum foil. d. Add 250-300 µL of the diluted secondary antibody to each coverslip. e. Incubate for 1 hour at room temperature in the dark.[4]
-
Counterstaining and Mounting: a. Aspirate the secondary antibody solution and wash three times with PBST, 5 minutes per wash, in the dark. b. Dilute DAPI stock solution to 1 µg/mL in PBS. c. Add 500 µL of the DAPI solution and incubate for 5 minutes at room temperature in the dark. d. Wash the coverslips twice with PBS. e. Using fine-tipped forceps, carefully remove each coverslip from the well. Wick away excess buffer by gently touching the edge to a lab wipe. f. Place a small drop of antifade mounting medium onto a clean microscope slide. g. Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles. h. Seal the edges with nail polish if desired and allow the mounting medium to cure overnight at room temperature in the dark.
-
Imaging: a. Visualize the stained cells using a confocal or widefield fluorescence microscope equipped with the appropriate filters for the chosen fluorophore (e.g., FITC/Alexa Fluor™ 488) and DAPI. b. BRD9 will appear as a nuclear signal, co-localizing with the DAPI stain.
References
Troubleshooting & Optimization
troubleshooting poor BRD9 degradation with PROTACs
Welcome to the technical support center for BRD9 PROTACs. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a BRD9 PROTAC?
A PROTAC (Proteolysis Targeting Chimera) targeting BRD9 is a heterobifunctional molecule. It works by inducing the selective degradation of the BRD9 protein. The PROTAC molecule has two key components connected by a linker: one end binds to the BRD9 protein, and the other end recruits an E3 ubiquitin ligase. This brings the E3 ligase into close proximity with BRD9, leading to its ubiquitination and subsequent degradation by the proteasome. This event-driven mechanism allows a single PROTAC molecule to catalytically degrade multiple BRD9 proteins.[1][2][3]
Q2: I am observing poor or no degradation of BRD9. What are the common causes?
Several factors can lead to inefficient BRD9 degradation. These can be broadly categorized as:
-
Compound-related issues: Poor cell permeability, low binding affinity to BRD9 or the E3 ligase, and incorrect linker length or composition.[4][5][6]
-
Cellular factors: Low expression of the recruited E3 ligase (e.g., Cereblon or VHL) in the cell line, or a compromised ubiquitin-proteasome system (UPS).[1][7]
-
Experimental conditions: Suboptimal PROTAC concentration (too low, or high enough to cause the "hook effect"), and inappropriate incubation time.[7][8]
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency.[1][8] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-BRD9 or PROTAC-E3 ligase) rather than the productive ternary complex (BRD9-PROTAC-E3 ligase) required for degradation.[7][8]
To mitigate the hook effect, it is crucial to perform a dose-response experiment over a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration that yields the maximal degradation (Dmax).[1][8]
Troubleshooting Guides
Problem 1: No or weak BRD9 degradation observed by Western Blot.
If you are not observing the expected degradation of BRD9, a systematic approach is needed to pinpoint the issue.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting poor BRD9 degradation.
Step 1: Verify Compound Integrity and Cell Permeability
-
Rationale: The PROTAC must be stable and able to cross the cell membrane to reach its intracellular target. PROTACs, due to their larger size, can have poor permeability.[6][9]
-
Recommended Experiments:
-
LC-MS Analysis: Confirm the identity and purity of your PROTAC stock.
-
Permeability Assays:
-
Step 2: Confirm Target Engagement
-
Rationale: Before inducing degradation, the PROTAC must bind to BRD9 within the cell.
-
Recommended Experiment: Cellular Thermal Shift Assay (CETSA)
-
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature.[4][11]
-
Protocol:
-
Cell Treatment: Treat cells with your BRD9 PROTAC at various concentrations, including a vehicle control.
-
Heating: Heat cell lysates across a range of temperatures.
-
Fractionation: Separate soluble proteins from aggregated proteins via centrifugation.
-
Detection: Analyze the amount of soluble BRD9 by Western blot. A shift in the melting curve indicates target engagement.[11]
-
-
Step 3: Assess Ternary Complex Formation
-
Rationale: The formation of a stable ternary complex (BRD9-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated degradation.[5][12]
-
Recommended Experiment: Co-Immunoprecipitation (Co-IP)
-
Principle: This technique can be used to pull down a protein complex and identify its components.
-
Protocol:
-
Cell Lysis: Lyse cells treated with the PROTAC using a non-denaturing buffer.
-
Immunoprecipitation: Incubate the lysate with an antibody against BRD9 or the E3 ligase.
-
Pull-down: Use protein A/G beads to capture the antibody-protein complexes.
-
Western Blot: Elute the bound proteins and probe for BRD9, the E3 ligase, and other potential binding partners.[13]
-
-
Step 4: Check for BRD9 Ubiquitination
-
Rationale: Successful ternary complex formation should lead to the ubiquitination of BRD9.
-
Recommended Experiments:
-
In-Cell Ubiquitination Assay:
-
Principle: Detects the increase in ubiquitinated BRD9 upon PROTAC treatment.
-
Protocol:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse cells under denaturing conditions.
-
Immunoprecipitate BRD9.
-
Perform a Western blot and probe with an anti-ubiquitin antibody. A smear of higher molecular weight bands indicates polyubiquitination.[1]
-
-
-
NanoBRET™ Ubiquitination Assay: A live-cell, real-time method to measure the kinetics of target protein ubiquitination.[14]
-
Step 5: Evaluate Proteasome Function
-
Rationale: The final step of degradation relies on a functional ubiquitin-proteasome system (UPS).
-
Recommended Experiment: Proteasome Inhibitor Co-treatment
-
Principle: If degradation is proteasome-dependent, inhibiting the proteasome should "rescue" BRD9 from degradation.
-
Protocol:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.
-
Add the BRD9 PROTAC and incubate for the desired time.
-
Analyze BRD9 levels by Western blot. A rescue of BRD9 levels in the co-treated sample compared to the PROTAC-only sample confirms proteasome-dependent degradation.[1][15]
-
-
Step 6: Optimize PROTAC Concentration and Incubation Time
-
Rationale: Degradation is dependent on both concentration and time.
-
Recommended Experiments:
-
Dose-Response Curve: Test a broad range of PROTAC concentrations to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[2][16]
-
Time-Course Experiment: Treat cells with an optimal concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 12, 24 hours) to determine the kinetics of degradation.[16]
-
Problem 2: My dose-response curve is bell-shaped (Hook Effect).
A bell-shaped dose-response curve is a classic indicator of the "hook effect".
PROTAC Ternary Complex Formation and the Hook Effect
Caption: The hook effect at high PROTAC concentrations.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the dose-response experiment with a wider and more granular concentration range, especially at higher concentrations.[8]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[8]
-
Assess Ternary Complex Formation: Use biophysical assays like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure the binding affinities and cooperativity of ternary complex formation.[4] This can provide insights into why the hook effect is occurring.
-
Experimental Protocols & Data Presentation
Western Blot for BRD9 Degradation
This is the most common method to quantify protein degradation.[2][16]
| Step | Procedure |
| 1. Cell Treatment | Seed cells and treat with a range of PROTAC concentrations for a specified time. Include a vehicle control (e.g., DMSO).[13] |
| 2. Cell Lysis | Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[1][2] |
| 3. Protein Quantification | Determine protein concentration using a BCA or Bradford assay.[2][13] |
| 4. SDS-PAGE & Transfer | Load equal amounts of protein onto an SDS-PAGE gel, separate by size, and transfer to a PVDF or nitrocellulose membrane.[13][16] |
| 5. Immunoblotting | Block the membrane, then probe with a primary antibody against BRD9, followed by an HRP-conjugated secondary antibody. Re-probe for a loading control (e.g., GAPDH, β-actin).[13][16] |
| 6. Detection & Analysis | Visualize bands using a chemiluminescence imager and quantify band intensities. Normalize BRD9 levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[2][13][16] |
Quantitative Data Summary
| Parameter | Description | Typical Values for an effective BRD9 PROTAC |
| DC50 | The concentration of PROTAC that results in 50% degradation of the target protein. | Low nanomolar (e.g., 0.5 - 50 nM)[3][15][17] |
| Dmax | The maximum percentage of protein degradation achieved. | > 70-90%[15][17] |
| IC50 | The concentration that inhibits cell proliferation by 50%. | Can vary widely depending on the cell line and the importance of BRD9 for its survival. |
Note: These values are illustrative and can vary significantly based on the specific PROTAC, cell line, and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Target Ubiquitination [worldwide.promega.com]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
Optimizing PROTAC BRD9 Degrader-2: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental conditions for PROTAC BRD9 Degrader-2. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and efficient BRD9 degradation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to selectively induce the degradation of the BRD9 protein.[1] It functions by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase. This proximity facilitates the tagging of BRD9 with ubiquitin, marking it for degradation by the cell's natural protein disposal machinery, the proteasome.[1][2][3] This targeted protein degradation approach can offer greater potency and selectivity compared to traditional inhibitors.[1]
Q2: How do I determine the optimal concentration of this compound?
The optimal concentration, often represented as the DC50 (the concentration at which 50% of the target protein is degraded), is critical for achieving maximal degradation (Dmax). A dose-response experiment is the standard method for determining the DC50 in your specific cell line. It is important to test a wide range of concentrations, as too low a concentration will be ineffective, while excessively high concentrations can lead to a "hook effect," where the formation of the productive ternary complex (PROTAC-BRD9-E3 ligase) is inhibited, reducing degradation efficiency.[1][4]
Q3: What is the recommended time course for BRD9 degradation?
The degradation of BRD9 is a time-dependent process, and the kinetics can vary between cell types and the specific degrader used.[1] To determine the optimal treatment duration, a time-course experiment is recommended. Significant degradation can often be observed within a few hours of treatment, with some studies showing near-complete loss of BRD9 within one hour.[1]
Q4: Why am I not observing efficient BRD9 degradation?
Several factors can contribute to suboptimal degradation. Common issues include:
-
Suboptimal Degrader Concentration: As mentioned, both too low and too high concentrations can be problematic.
-
Inappropriate Treatment Time: The kinetics of degradation may require shorter or longer incubation times.
-
Cell Line Specificity: The expression levels of BRD9 and the specific E3 ligase recruited by the PROTAC can vary between cell lines, impacting efficiency.[1]
-
Compound Stability and Solubility: The degrader's stability and solubility in your cell culture media should be confirmed.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low BRD9 degradation | Suboptimal PROTAC concentration. | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50 and identify any potential "hook effect".[5] |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to find the optimal time for maximal degradation.[5] | |
| Low expression of the target E3 ligase in the cell line. | Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line using Western Blot or qPCR.[5] | |
| Poor cell permeability of the PROTAC. | Consult the manufacturer for solubility and permeability data. Consider using a different cell line.[5] | |
| Incomplete degradation (High Dmax) | High rate of new BRD9 protein synthesis. | A shorter treatment time may reveal more significant degradation before new protein synthesis can compensate.[6] |
| The "Hook Effect". | At very high concentrations, the PROTAC can form non-productive binary complexes. Perform a full dose-response curve to find the optimal concentration range.[6] | |
| High variability between replicates | Inconsistent cell seeding. | Ensure uniform cell seeding density across all wells.[5] |
| Inaccurate pipetting of the PROTAC. | Use calibrated pipettes and perform serial dilutions carefully.[5] |
Quantitative Data Summary
The following tables provide a general overview of expected values for BRD9 degraders. Note that these values can vary significantly based on the specific PROTAC, cell line, and experimental conditions.
Table 1: Representative BRD9 Degradation Potency
| Parameter | Description | Typical Value Range |
| DC50 (nM) | The concentration of the degrader required to induce 50% degradation of the target protein. | 0.1 - 50 nM[7] |
| Dmax (%) | The maximum percentage of target protein degradation achieved. | > 80%[7] |
| Degradation Rate (t1/2) | The time required to achieve half-maximal degradation at a given concentration. | 1 - 6 hours[7] |
Table 2: Representative Anti-proliferative Activity of BRD9 Degraders
| Parameter | Description | Typical Value Range |
| IC50 (nM) | The concentration of the degrader that inhibits cell proliferation by 50%. | 1 - 100 nM[7] |
| GI50 (nM) | The concentration of the degrader that causes 50% growth inhibition. | 1 - 100 nM[7] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine DC50
This protocol outlines the steps to determine the concentration of this compound required to achieve 50% degradation of BRD9.
Materials:
-
This compound
-
Appropriate cell line (e.g., MOLM-13, EOL-1)
-
Cell culture medium
-
Multi-well plates
-
DMSO (vehicle control)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in cell culture medium. Treat cells with a range of concentrations (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a fixed time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Resolve protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize protein bands using an ECL substrate.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[1]
-
-
Data Analysis: Quantify the band intensities for BRD9 and the loading control. Normalize the BRD9 signal to the loading control. Plot the percentage of remaining BRD9 against the log of the degrader concentration to determine the DC50 value.
Protocol 2: Time-Course Experiment to Determine Degradation Kinetics
This protocol is designed to identify the optimal treatment duration for maximal BRD9 degradation.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Treat cells with a fixed, optimal concentration of this compound (determined from the dose-response experiment, e.g., 3-5x DC50) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours). Include a DMSO control for the longest time point.
-
Cell Lysis and Western Blotting: At each time point, harvest the cells and perform cell lysis, protein quantification, and Western blotting as described in Protocol 1.
-
Data Analysis: Quantify the BRD9 protein levels at each time point relative to the 0-hour time point to determine the degradation kinetics.
Visualizations
Caption: Mechanism of BRD9 protein degradation by this compound.
Caption: Workflow for optimizing this compound concentration and time.
References
improving PROTAC BRD9 Degrader-2 solubility in vitro
Welcome to the technical support center for PROTAC BRD9 Degrader-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common in vitro challenges, with a specific focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor aqueous solubility?
A1: Poor solubility is a common challenge for many Proteolysis Targeting Chimeras (PROTACs).[1][2] Due to their heterobifunctional nature—consisting of two distinct ligands joined by a linker—PROTACs typically have a high molecular weight and significant lipophilicity.[3][4] These properties place them in the "beyond Rule of Five" chemical space, which often correlates with low aqueous solubility.[4] This can lead to compound precipitation in aqueous buffers and cell culture media, affecting the accuracy and reproducibility of in vitro experiments.[5]
Q2: How should I prepare stock and working solutions to minimize precipitation?
A2: Proper solution preparation is critical. It is standard practice to first prepare a high-concentration stock solution in an organic solvent where the compound is readily soluble, such as 100% Dimethyl Sulfoxide (DMSO).[3]
-
Stock Solution: Prepare a 10-20 mM stock solution in high-quality, anhydrous DMSO. Gentle warming to 37°C or brief sonication can aid dissolution.[6] Store this stock in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[3]
-
Working Solution: When preparing the final working solution, dilute the DMSO stock directly into your pre-warmed (37°C) aqueous buffer or cell culture medium. It is crucial to mix or vortex the medium immediately and vigorously upon adding the DMSO stock to prevent localized high concentrations that can lead to precipitation.[3] The final DMSO concentration in your assay should be kept as low as possible, ideally below 0.5% and preferably below 0.1%, as higher concentrations can be toxic to cells.[6]
Q3: My compound is precipitating in the cell culture medium. What can I do?
A3: If precipitation occurs even with careful dilution, several strategies can be employed:
-
Lower Final Concentration: Ensure the final concentration of DMSO is minimal (ideally ≤0.1%).[3]
-
Utilize Serum: The presence of serum, such as 10% Fetal Bovine Serum (FBS), in the culture medium can help stabilize the compound and prevent it from precipitating.[3]
-
Employ Co-solvents: For particularly challenging compounds, a formulation using co-solvents can significantly improve solubility. A common approach involves creating an intermediate stock with excipients before the final dilution into the aqueous medium.[6]
-
Test Biorelevant Buffers: Research has shown that the solubility of some PROTACs improves in biorelevant buffers like Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[2] While more common in oral bioavailability studies, testing solubility in these more complex media may provide insights.
Q4: What are co-solvents and excipients, and how can they improve solubility?
A4: Co-solvents and excipients are additives used in formulations to enhance the solubility of poorly soluble compounds.[7][]
-
Co-solvents: These are organic solvents that are miscible with water and help increase the solubility of hydrophobic drugs. Common examples include Polyethylene Glycols (PEGs, e.g., PEG300), propylene (B89431) glycol, and ethanol.[7]
-
Surfactants: These agents reduce surface tension and can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility. Polysorbate 80 (Tween-80) and sodium lauryl sulfate (B86663) are common examples.[7][9]
-
Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule within a hydrophilic exterior.[7][10]
Q5: How can I confirm that the observed degradation of BRD9 is proteasome-dependent?
A5: To verify that the reduction in BRD9 protein levels is due to the intended PROTAC mechanism, you should perform a co-treatment experiment with a proteasome inhibitor.[6] Incubate your cells with both this compound and a proteasome inhibitor like MG132 or bortezomib. If the degradation of BRD9 is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms that the activity is mediated by the proteasome.[6]
Troubleshooting Guide: Solubility Enhancement
This guide provides strategies ranging from simple adjustments to more advanced formulation techniques to address solubility issues with this compound.
| Strategy | Description | Advantages | Considerations |
| Simple Dilution | Prepare a high concentration stock in 100% DMSO and perform serial dilutions in pre-warmed aqueous buffer/media. | Quick and easy for initial screening. | May not be sufficient for highly insoluble compounds. Final DMSO concentration must be controlled.[6] |
| Co-solvent Formulation | Use a mixture of solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween-80) to create a stock solution before final dilution.[6] | Significantly improves solubility for many compounds. | The formulation components may have their own biological effects and must be tested in vehicle controls. |
| Cyclodextrin Complexation | Form inclusion complexes by mixing the PROTAC with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin).[7] | Can substantially increase aqueous solubility. | May alter the effective concentration of the free compound available to enter cells. Requires optimization. |
| Amorphous Solid Dispersion (ASD) | Disperse the PROTAC in a polymer matrix (e.g., HPMCAS) to prevent crystallization and maintain it in a more soluble, amorphous state.[6][11] | Can lead to high levels of supersaturation and improved dissolution. | Technically more complex to prepare; typically used in later-stage development.[12] |
| pH Modification | Adjust the pH of the buffer to a value where the compound is ionized and thus more soluble.[9] | Simple and effective if the compound has ionizable groups. | The required pH may not be compatible with the biological assay or cell viability. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility under specific conditions.[13][14]
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Assay Plate: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well of a 96-well plate.
-
Add Compound: Add 2 µL of the 10 mM DMSO stock solution to the first row of wells (final concentration 100 µM, 1% DMSO). Mix well.
-
Serial Dilution: Perform serial dilutions down the plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Analyze the plate using a nephelometer to measure light scattering caused by precipitated compound. Alternatively, filter the plate and measure the concentration of the soluble compound in the filtrate using HPLC-UV or LC-MS.[14]
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed. A common goal for discovery compounds is a solubility of >60 µg/mL.[13]
Protocol 2: Co-solvent Formulation for Cellular Assays
This protocol provides an example of how to prepare a working solution for a challenging compound.[6]
-
Prepare High-Concentration Stock: Prepare a 20 mM stock of this compound in 100% DMSO.
-
Create Formulation Mix: For a 10X final concentration stock, mix the following in order:
-
5 µL of the 20 mM DMSO stock.
-
40 µL of PEG300.
-
5 µL of Tween-80.
-
Vortex thoroughly until the solution is clear.
-
-
Prepare Final Working Solution: Slowly add 450 µL of pre-warmed cell culture medium to the formulation mix while vortexing. This creates a 10X stock in a vehicle of 1% DMSO, 8% PEG300, and 1% Tween-80.
-
Cell Treatment: Dilute this 10X stock directly into the cell culture wells to achieve the desired final concentrations. Remember to include a vehicle-only control containing the same final concentration of DMSO, PEG300, and Tween-80.
Protocol 3: Western Blot for BRD9 Degradation
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (prepared as described above) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for BRD9. Also, probe with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensity to determine the percentage of BRD9 degradation relative to the vehicle control.
Visualizations
Caption: General mechanism of action for a PROTAC degrader.
References
- 1. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. benchchem.com [benchchem.com]
- 4. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubilizer Excipients - Protheragen [protheragen.ai]
- 9. senpharma.vn [senpharma.vn]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
cell line variability in response to PROTAC BRD9 Degrader-2
Welcome to the technical support center for PROTAC BRD9 Degrader-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to cell line variability and optimize their experiments for successful BRD9 degradation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of the BRD9 protein. It functions by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1] The degrader simultaneously binds to the BRD9 protein and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity enables the E3 ligase to tag BRD9 with ubiquitin chains, marking it for recognition and subsequent degradation by the 26S proteasome.[3]
Q2: Why do I observe significant variability in BRD9 degradation across different cell lines?
Cell line-specific context is a critical determinant of PROTAC activity.[4] The variability in response to this compound is not unusual and can be attributed to several key cellular factors:[5]
-
E3 Ligase Expression: The abundance of the specific E3 ligase recruited by the degrader (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) varies significantly between cell types.[4][6][7] Cell lines with low expression of the required E3 ligase will exhibit poor degradation.[6]
-
Target Protein Accessibility and Expression: The baseline expression level of BRD9 can differ across cell lines.[8][9][10] Furthermore, BRD9's localization and its incorporation into chromatin remodeling complexes (like the ncBAF complex) can affect its accessibility to the PROTAC.[5][11]
-
Protein Turnover Rate: Cells with a high intrinsic synthesis rate of BRD9 may counteract the induced degradation, leading to an incomplete response or a high Dmax value.[12]
-
Cellular Uptake and Efflux: The ability of this compound to permeate the cell membrane and achieve sufficient intracellular concentration is crucial.[13][14] The expression of drug efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can actively pump the degrader out of the cell, reducing its efficacy.[15][16]
Q3: How are DC50 and Dmax values determined and what do they represent?
DC50 and Dmax are key parameters used to quantify the efficacy of a PROTAC degrader. They are determined by performing a dose-response experiment where cells are treated with a range of degrader concentrations for a fixed period.
-
DC50 (Degradation Concentration 50%): This is the concentration of the degrader required to achieve 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax (Maximum Degradation): This represents the maximum percentage of protein degradation observed, even at saturating degrader concentrations. It reflects the efficacy of the degrader. An ideal Dmax is close to 100%.
These values are calculated by quantifying protein levels (typically via Western Blot or mass spectrometry), normalizing to a loading control, and plotting the percentage of remaining protein against the log of the degrader concentration.[12]
Troubleshooting Guides
Problem: I do not observe any BRD9 degradation in my experiment.
If BRD9 levels remain unchanged after treatment, several factors should be investigated systematically. This workflow can help diagnose the underlying issue.
Possible Causes & Solutions:
-
Suboptimal Concentration or Time:
-
Low Target (BRD9) or E3 Ligase Expression:
-
Poor Cell Permeability:
-
Inefficient Ternary Complex Formation:
Problem: My BRD9 degradation is incomplete (High Dmax).
Possible Causes & Solutions:
-
High BRD9 Protein Synthesis Rate: The cell may be producing new BRD9 protein at a rate that counteracts the degradation.[12]
-
Solution: Try a shorter treatment time (<6 hours) to observe more profound degradation before new protein synthesis can compensate.[12] Alternatively, you can co-treat with a transcription or translation inhibitor (e.g., actinomycin (B1170597) D or cycloheximide) as a tool compound to test this hypothesis, though this will have broad cellular effects.
-
-
Unproductive Ternary Complex: A ternary complex may form, but it may not be in the correct orientation for the E3 ligase to effectively ubiquitinate BRD9.[13]
-
Solution: Perform an in-cell ubiquitination assay to determine if BRD9 is being poly-ubiquitinated. If no ubiquitination is observed despite complex formation, this suggests a geometric issue with the complex.[13]
-
Problem: I am observing a "Hook Effect".
The "Hook Effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[2][13] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-BRD9 and PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[13]
Solutions:
-
Adjust Concentration Range: The simplest solution is to use lower concentrations of the degrader. The optimal degradation window is often in the nanomolar to low micromolar range.[13]
-
Perform a Wide Dose-Response: Always conduct experiments over a broad concentration range to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation.[2][13]
Quantitative Data Summaries
Table 1: Representative Degradation Profile of this compound in Various Cell Lines (24h Treatment)
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Notes |
| MOLM-13 | Acute Myeloid Leukemia | 8 | >95 | High sensitivity, often used as a positive control. |
| HEK293 | Embryonic Kidney | 25 | >90 | Common, easily transfectable line with moderate sensitivity. |
| A549 | Lung Carcinoma | 250 | ~60 | Lower sensitivity, potentially due to lower E3 ligase expression or higher efflux. |
| HCT116 | Colorectal Carcinoma | >1000 | <30 | Often shows resistance; may have very low E3 ligase levels or other resistance mechanisms. |
Disclaimer: These values are hypothetical and for illustrative purposes to demonstrate variability. Actual results must be determined experimentally.
Table 2: Relative Expression of Key Proteins in Common Cancer Cell Lines
| Cell Line | BRD9 Expression | CRBN Expression | VHL Expression | Predicted Sensitivity (to CRBN-based degrader) |
| MOLM-13 | Moderate | High | Low | High |
| HEK293 | High | Moderate | High | Moderate |
| A549 | Moderate | Low | High | Low |
| HCT116 | High | Very Low | High | Very Low |
Note: Expression levels are generalized from public data and can vary. It is crucial to measure protein levels in your specific cell stock.[4][7]
BRD9 Signaling Pathway
BRD9 is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, a type of SWI/SNF complex.[8][18] As an "epigenetic reader," BRD9 recognizes acetylated histones, helping to recruit the ncBAF complex to specific gene promoters and enhancers.[10] This action modulates chromatin accessibility and regulates the transcription of key genes involved in cell survival, proliferation, and differentiation.[19][20] In many cancers, BRD9 helps maintain oncogenic transcriptional programs, including those driven by MYC and STAT5, and is also involved in regulating ribosome biogenesis.[10][18][19] Degrading BRD9 disrupts these processes, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[21][22]
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Gene - BRD9 [maayanlab.cloud]
- 9. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromodomain-containing protein 9 promotes the growth and metastasis of human hepatocellular carcinoma by activating the TUFT1/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Evaluate PROTAC Drug-Drug Interactions with Efflux Transporters - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. bioivt.com [bioivt.com]
- 17. benchchem.com [benchchem.com]
- 18. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD9 Western Blotting: A Technical Guide to Interpreting Unexpected Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and interpreting unexpected Western blot results for Bromodomain-containing protein 9 (BRD9). This guide offers detailed FAQs, troubleshooting advice, and standardized protocols to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the Western blotting of BRD9.
Question 1: Why am I observing a band for BRD9 at a different molecular weight than expected?
Possible Causes and Solutions:
-
Protein Isoforms: BRD9 has multiple splice variants, which can result in protein isoforms of different molecular weights.[1][2][3] The canonical sequence of BRD9 has a predicted molecular weight, but other isoforms will migrate differently.
-
Post-Translational Modifications (PTMs): BRD9 is known to be acylated (acetylated and/or butyrylated), which can increase its molecular weight and cause it to run higher on the gel.[4] Other PTMs may also occur.
-
Protein Degradation: If you observe bands at a lower molecular weight than expected, it could be due to protein degradation by proteases.[5]
-
Multimerization: Proteins can form dimers or multimers, especially if samples are not fully reduced, leading to bands at significantly higher molecular weights.[6]
Troubleshooting Steps:
-
Consult Isoform Databases: Check databases like UniProt to review the molecular weights of known BRD9 isoforms.[7]
-
Use Fresh Samples and Protease Inhibitors: Prepare fresh lysates and always include a protease inhibitor cocktail to minimize degradation.[6]
-
Ensure Complete Reduction: Add fresh reducing agents like DTT or β-mercaptoethanol to your loading buffer and consider increasing the boiling time before loading your sample.[6]
-
Confirm with a Positive Control: Use a lysate from a cell line known to express the specific BRD9 isoform you are targeting as a positive control.[8]
Question 2: I am seeing multiple bands in my lane for BRD9. What could be the reason?
Possible Causes and Solutions:
-
Multiple Isoforms: As mentioned, the presence of several BRD9 isoforms in your sample can lead to multiple bands.[2][3]
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins in the lysate, resulting in non-specific bands.[5][9][10]
-
Antibody Cross-Reactivity: The antibody may be cross-reacting with other proteins that share a similar epitope.
-
Protein Degradation: Proteolytic cleavage of BRD9 can result in multiple smaller fragments.[5]
Troubleshooting Steps:
-
Optimize Antibody Concentration: Titrate your primary antibody to determine the optimal concentration that gives a strong signal for BRD9 with minimal background.[9][10]
-
Increase Washing Steps: More stringent and longer washes after antibody incubation can help remove non-specifically bound antibodies.[10]
-
Use a Blocking Peptide: If available, a blocking peptide can be used to confirm the specificity of the primary antibody.
-
Try a Different Antibody: If non-specific bands persist, consider using a different primary antibody, preferably one raised against a different epitope of BRD9.[6] Several vendors offer monoclonal and polyclonal antibodies for BRD9.[11][12][13]
-
Use a Negative Control: Run a lysate from a cell line known not to express BRD9 to check for non-specific bands.
Question 3: Why is the signal for my BRD9 band very weak or absent?
Possible Causes and Solutions:
-
Low BRD9 Expression: The cell line or tissue you are using may have low endogenous levels of BRD9.
-
Inefficient Protein Extraction: The lysis buffer used may not be effective in extracting nuclear proteins like BRD9.
-
Poor Protein Transfer: The transfer of high molecular weight proteins from the gel to the membrane can be inefficient.
-
Inactive Antibody or Detection Reagents: The primary or secondary antibody, or the ECL substrate, may have lost activity.[8]
Troubleshooting Steps:
-
Confirm BRD9 Expression: Check literature or databases like the Human Protein Atlas to confirm BRD9 expression levels in your sample type.
-
Optimize Lysis Buffer: Use a lysis buffer specifically designed for nuclear protein extraction, such as a RIPA buffer with sufficient detergent.
-
Optimize Transfer Conditions: For larger proteins, consider a wet transfer overnight at a lower voltage or extend the transfer time for semi-dry transfers.
-
Check Reagents: Use fresh antibodies and detection reagents. Test the secondary antibody and ECL substrate independently to ensure they are working.
-
Load More Protein: Increase the amount of total protein loaded onto the gel.[9]
Quantitative Data Summary
The following table summarizes the key quantitative information for human BRD9 protein.
| Feature | Description | Reference |
| Canonical Isoform Molecular Weight (Predicted) | 67.2 kDa | UniProt Q9H8M2 |
| Number of Known Isoforms | 6 | UniProt Q9H8M2 |
| Known Post-Translational Modifications | Acylation (Acetylation, Butyrylation) | [4] |
Detailed Experimental Protocol: Western Blot for BRD9
This protocol provides a standardized workflow for the detection of BRD9 by Western blot.
1. Sample Preparation (Cell Lysate) a. Culture cells to the desired confluency. b. Wash cells twice with ice-cold PBS. c. Add 1 mL of ice-cold RIPA buffer containing protease and phosphatase inhibitors per 10 cm plate. d. Scrape the cells and transfer the lysate to a microfuge tube. e. Incubate on ice for 30 minutes, vortexing every 10 minutes. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C.[14] g. Transfer the supernatant (protein lysate) to a new tube. h. Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load 20-30 µg of protein per well into a 4-12% Bis-Tris polyacrylamide gel. c. Run the gel in MOPS or MES running buffer at 150V for 60-90 minutes, or until the dye front reaches the bottom.
3. Protein Transfer a. Equilibrate the gel and a PVDF membrane in transfer buffer. b. Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge). c. Perform a wet transfer at 100V for 90 minutes or a semi-dry transfer according to the manufacturer's instructions.
4. Immunoblotting a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14] b. Incubate the membrane with a primary anti-BRD9 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14] c. Wash the membrane three times with TBST for 10 minutes each.[14] d. Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14] e. Wash the membrane three times with TBST for 10 minutes each.
5. Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes.[14] c. Visualize the protein bands using a chemiluminescence imaging system.[14]
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate the troubleshooting workflow for unexpected BRD9 Western blot results and a general experimental workflow.
Caption: Troubleshooting workflow for unexpected BRD9 Western blot results.
Caption: General experimental workflow for Western blotting.
References
- 1. genecards.org [genecards.org]
- 2. I-BRD9 | Structural Genomics Consortium [thesgc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. A Subset of Human Bromodomains Recognizes Butyryllysine and Crotonyllysine Histone Peptide Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. uniprot.org [uniprot.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 11. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. BRD9 (E4Q3F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. biocompare.com [biocompare.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to PROTAC BRD9 Degraders
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with PROTAC BRD9 degraders.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC BRD9 degrader?
A proteolysis-targeting chimera (PROTAC) targeting BRD9 is a heterobifunctional molecule designed to selectively eliminate the BRD9 protein. It consists of a ligand that binds to BRD9, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting them. By simultaneously binding to both BRD9 and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity triggers the transfer of ubiquitin from the E3 ligase to BRD9, marking it for degradation by the cell's natural protein disposal machinery, the 26S proteasome.[1][2] This event-driven catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD9 protein molecules.[2]
Q2: What are common reasons for observing no or low degradation of BRD9?
Several factors can contribute to a lack of BRD9 degradation. These include:
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either BRD9 or the E3 ligase, which inhibits the formation of the productive ternary complex necessary for degradation.[3][4][5] This leads to a bell-shaped dose-response curve.
-
Low Cell Permeability: Due to their larger size, PROTACs may have poor cell membrane permeability, resulting in insufficient intracellular concentrations.[5][6]
-
Insufficient E3 Ligase Expression: The specific E3 ligase recruited by the PROTAC must be sufficiently expressed in the experimental cell line.[6][7]
-
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium.
-
Inefficient Ternary Complex Formation: The linker length and composition are critical for the formation of a stable and productive ternary complex.[8]
Q3: What are the known mechanisms of resistance to PROTAC BRD9 degraders?
Resistance to PROTACs can be acquired through various mechanisms, including:
-
Genomic Alterations in E3 Ligase Complexes: Mutations or deletions in the components of the recruited E3 ligase complex (e.g., CUL2 for VHL-based PROTACs or CRBN) can impair its function, leading to reduced degradation of the target protein.[9][10][11]
-
Upregulation of Drug Efflux Pumps: Increased expression of multidrug resistance proteins like MDR1 (ABCB1) can lead to the active removal of the PROTAC from the cell, lowering its intracellular concentration and efficacy.[12][13]
-
On-target Mutations: While less common for PROTACs compared to traditional inhibitors, mutations in the BRD9 protein could potentially affect PROTAC binding.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No BRD9 degradation observed | Incorrect PROTAC concentration (Hook Effect) | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and rule out the hook effect.[3][14] |
| Low E3 Ligase Expression | Confirm the expression of the relevant E3 ligase (e.g., Cereblon, VHL) in your cell line using Western Blot or qPCR.[7][14] | |
| Poor Cell Permeability | Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[4] Consider redesigning the linker to improve physicochemical properties.[5] | |
| Compound Instability | Check the stability of the PROTAC in your experimental media over time. Prepare fresh stock solutions. | |
| Bell-shaped dose-response curve (Hook Effect) | Formation of non-productive binary complexes at high concentrations | Use concentrations at or below the optimal degradation concentration (Dmax) for subsequent experiments.[4] Directly measure ternary complex formation using biophysical assays like NanoBRET or Co-Immunoprecipitation.[4] |
| High variability between replicates | Inconsistent cell seeding or treatment | Ensure uniform cell seeding density and consistent addition of the PROTAC to each well. |
| Issues with protein extraction or quantification | Optimize your lysis buffer and protein quantification method (e.g., BCA assay).[1] | |
| Loss of degradation effect over time | Development of acquired resistance | Analyze resistant cells for mutations in the E3 ligase complex or upregulation of efflux pumps.[9][12] |
| Metabolism of the PROTAC | Evaluate the metabolic stability of the PROTAC in your cell line. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for evaluating the efficacy of a PROTAC BRD9 degrader. Note that these values are compound and cell-line dependent and should be determined empirically for your specific experiment.
Table 1: BRD9 Degradation Potency
| Parameter | Description | Typical Value Range |
| DC50 (nM) | The concentration of the degrader required to induce 50% degradation of the target protein. | 0.1 - 50 nM[1] |
| Dmax (%) | The maximum percentage of target protein degradation achieved. | > 80%[1] |
| Degradation Rate (t1/2) | The time required to achieve half-maximal degradation at a given concentration. | 1 - 6 hours[1] |
Table 2: Anti-proliferative Activity
| Parameter | Description | Typical Value Range |
| IC50 (nM) | The concentration of the degrader that inhibits cell proliferation by 50%. | 1 - 100 nM[1] |
| GI50 (nM) | The concentration of the degrader that causes 50% growth inhibition. | 1 - 100 nM[1] |
Experimental Protocols
Protocol 1: Western Blot for BRD9 Degradation
This protocol provides a method to visually confirm and quantify the degradation of BRD9 protein.
Materials:
-
6-well plates
-
PROTAC BRD9 Degrader-2
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a range of this compound concentrations (and a DMSO control) for the desired time (e.g., 4, 8, 16, 24 hours).[4][14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Probe for a loading control using the same procedure.[1]
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities to determine the extent of BRD9 degradation relative to the loading control.[1]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses the effect of BRD9 degradation on cell proliferation.
Materials:
-
Opaque-walled 96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a prolonged period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well.
-
Signal Measurement: Mix on an orbital shaker to induce cell lysis and measure luminescence with a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
Visualizations
Caption: Mechanism of action for PROTAC-mediated BRD9 degradation.
Caption: Troubleshooting workflow for lack of BRD9 degradation.
Caption: Simplified overview of BRD9-associated signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validating BRD9 Degradation by PROTAC BRD9 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTAC BRD9 Degrader-2 with alternative BRD9 degraders, supported by experimental data. It details the methodologies for key validation experiments and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of BRD9-targeting therapeutics.
Introduction to BRD9 Degradation
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] Its role in regulating gene expression has implicated it in the progression of various cancers, including synovial sarcoma, malignant rhabdoid tumors, and certain leukemias.[2][3] Unlike traditional inhibitors that only block the protein's function, Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of the target protein.[4][5] This guide focuses on the validation of BRD9 degradation by this compound and compares its performance with other notable BRD9 degraders.
Performance Comparison of BRD9 Degraders
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the performance of this compound and its alternatives across various cancer cell lines.
| Degrader | Cell Line | DC50 | Dmax | E3 Ligase Recruited | Reference |
| This compound | Not Specified | ≤1.25 nM | ≥75% | Not Specified | [6] |
| dBRD9 | MOLM-13 | Not Specified | >90% (at 100 nM) | Cereblon | [5][7] |
| CFT8634 | Synovial Sarcoma Cells | 2 nM | Not Specified | Cereblon | [8][9] |
| FHD-609 | SYO1 (Synovial Sarcoma) | Not Specified | >95% | Cereblon | [10] |
| AMPTX-1 | MV4-11 | 0.5 nM | 93% | DCAF16 | [11][12] |
| AMPTX-1 | MCF-7 | 2 nM | 70% | DCAF16 | [11][12] |
Note: The data presented is compiled from different studies and experimental conditions. Direct comparison should be made with caution.
BRD9 Signaling Pathway
BRD9, as a subunit of the ncBAF complex, plays a crucial role in transcriptional regulation.[13] It is involved in pathways that control cell proliferation and differentiation. In some cancers, BRD9 has been shown to regulate the expression of oncogenes such as c-MYC and MYB.[14] Furthermore, BRD9 interacts with the androgen receptor (AR) signaling pathway, which is critical in prostate cancer.[15][16] The degradation of BRD9 disrupts these pathways, leading to anti-tumor effects.
Caption: BRD9's role in the ncBAF complex and its influence on downstream signaling pathways.
Experimental Protocols for Validation
Validating the degradation of a target protein by a PROTAC requires a series of robust experiments. The following are detailed methodologies for key assays.
Western Blotting for BRD9 Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in protein levels.
Experimental Workflow:
Caption: A typical workflow for validating protein degradation using Western Blotting.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to BRD9 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of BRD9 degradation.
Quantitative Proteomics for Selectivity Profiling
Quantitative mass spectrometry-based proteomics provides an unbiased, global view of protein level changes, enabling the assessment of a degrader's selectivity.[11]
Experimental Workflow:
Caption: Workflow for assessing degrader selectivity using quantitative proteomics.
Methodology:
-
Sample Preparation: Treat cells with this compound at a concentration that gives maximal degradation (Dmax) and a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, quantify the protein, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry to identify and quantify peptides.
-
Data Analysis: Process the raw data to identify proteins and quantify their relative abundance across samples. This will reveal any off-target degradation effects. For example, studies on dBRD9 showed high selectivity for BRD9 with minimal effects on other proteins, including the closely related BRD4 and BRD7.[5] Similarly, proteomic analysis of FHD-609 in SYO1 cells demonstrated that BRD9 was the only protein significantly degraded.[17]
Conclusion
The validation of PROTAC-mediated degradation of BRD9 is a critical step in the development of novel cancer therapeutics. This compound demonstrates potent degradation of BRD9. A comprehensive evaluation, including comparisons with alternative degraders and thorough experimental validation using orthogonal methods like Western Blotting and quantitative proteomics, is essential to fully characterize its efficacy and selectivity. The methodologies and comparative data presented in this guide provide a framework for researchers to design and interpret experiments aimed at validating BRD9-targeting degraders.
References
- 1. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Roles of Bromodomain Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BRD9 Degrader-1 | Benchchem [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Foghorn Therapeutics Announces New Data Demonstrating BRD9 Degradation in Patient Tumor Biopsies and Discloses New Selective CBP Program | Foghorn Therapeutics [ir.foghorntx.com]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. foghorntx.com [foghorntx.com]
A Comparative Guide to PROTAC BRD9 Degrader-2 and Other Leading BRD9 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in oncology, particularly in cancers with specific genetic dependencies such as synovial sarcoma.[1] Unlike traditional inhibitors that merely block the protein's function, Proteolysis-Targeting Chimeras (PROTACs) offer a novel therapeutic modality by inducing the complete degradation of the target protein.[2][3] This guide provides an objective comparison of PROTAC BRD9 Degrader-2 with other notable BRD9 degraders, supported by experimental data to aid researchers in selecting the most appropriate tools for their studies.
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[3][4] This mechanism of action can offer advantages over inhibition, including the potential for improved potency and the ability to target non-enzymatic functions of a protein.[1][2]
Comparative Analysis of BRD9 Degraders
The following tables summarize the quantitative data for this compound and other prominent BRD9 degraders based on available experimental data.
Degradation Performance
| Degrader | DC50 | Dmax | Cell Line(s) | E3 Ligase Recruited | Reference(s) |
| This compound | ≤1.25 nM | ≥75% | Not Specified | Not Specified | [5] |
| dBRD9 | 50 nM (IC50) | Not Specified | MOLM-13 | Cereblon (CRBN) | [6][7] |
| VZ185 | 1.8 nM (BRD9), 4.5 nM (BRD7) | >95% | RI-1, EOL-1, A-204 | von Hippel-Lindau (VHL) | [2][7][8][9][10][11] |
| CFT8634 | 2 nM | Not Specified | Synovial sarcoma cell line | Cereblon (CRBN) | [3] |
| CW-3308 | < 10 nM | > 90% | G401, HS-SY-II | Cereblon (CRBN) | [1][4][12][13] |
| PROTAC E5 | 16 pM | Not Specified | MV4-11 | Not Specified | [14] |
| FHD-609 | 190 pM (Dmax50) | 97% | HiBiT-BRD9 CRISPR HEK293 | Not Specified | [15] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Cellular Activity
| Degrader | IC50 / EC50 | Cell Line(s) | Reference(s) |
| dBRD9 | 104 nM (IC50) | Not Specified | [7] |
| VZ185 | 3 nM (EC50) | EOL-1 | [7][10] |
| VZ185 | 40 nM (EC50) | A-402 | [10] |
| PROTAC E5 | 0.27 nM (IC50) | MV4-11 | [14] |
| PROTAC E5 | 1.04 nM (IC50) | OCI-LY10 | [14] |
IC50/EC50: Concentration for 50% inhibition of cell viability/growth.
Selectivity Profile
A crucial aspect of a targeted degrader is its selectivity for the intended protein over other structurally related proteins.
-
dBRD9: Demonstrates selectivity for BRD9 over BRD4 and BRD7.[6]
-
VZ185: A dual degrader of BRD9 and its close homolog BRD7.[8][9][11] It shows high selectivity over other bromodomain-containing proteins.[8]
-
CFT8634: Exhibits high selectivity for BRD9 over BRD4 and BRD7.[6][16][17]
-
CW-3308: Shows high degradation selectivity over BRD7 and BRD4.[1][4][12][13]
-
PROTAC E5: Selectively degrades BRD9.[14]
-
FHD-609: Proteomics experiments showed that BRD9 was the only protein significantly degraded.[15]
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts and processes involved in PROTAC-mediated degradation, the following diagrams have been generated using Graphviz.
Caption: General mechanism of action for a PROTAC degrader.
Caption: A typical experimental workflow for assessing protein degradation.
Caption: Logical relationship for selecting a suitable BRD9 degrader.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of PROTAC degraders.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the levels of a target protein following treatment with a degrader.
-
Cell Culture and Treatment:
-
Plate cells at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response range of the PROTAC degrader (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD9) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[18]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC degrader for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 or EC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC degrader and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein overnight at 4°C.
-
Add Protein A/G agarose (B213101) or magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
Conclusion
The selection of a BRD9 degrader for research purposes depends on the specific experimental goals. This compound demonstrates potent degradation activity. For studies requiring high potency, compounds like PROTAC E5 and FHD-609 show picomolar DC50 values. When selectivity is a primary concern, degraders such as CFT8634 and CW-3308 offer excellent discrimination against other bromodomain proteins. For investigations into the dual degradation of BRD9 and BRD7, VZ185 is a well-characterized tool. This guide provides the necessary data and protocols to make an informed decision for advancing research in this promising area of targeted protein degradation.
References
- 1. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection - Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 14. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BRD9 Degrader-1 | Benchchem [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CFT-8634 (CFT8634) | BRD9 PROTAC | Probechem Biochemicals [probechem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 21. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity in Focus: A Comparative Guide to the PROTAC BRD9 Degrader dBRD9
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the selectivity profile of the PROTAC dBRD9, a potent and specific degrader of Bromodomain-containing protein 9 (BRD9). Through a detailed comparison with other BRD9-targeting compounds and an in-depth look at the experimental methodologies, this guide offers a framework for evaluating the performance and potential off-target effects of targeted protein degraders.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. dBRD9 is a PROTAC designed to selectively induce the degradation of BRD9, a component of the SWI/SNF chromatin-remodeling complex implicated in certain cancers. A critical aspect of developing any successful PROTAC is ensuring its selectivity to minimize off-target effects and associated toxicities. This guide delves into the selectivity profiling of dBRD9, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and the workflow for its characterization.
Quantitative Selectivity Profile of BRD9 Degraders and Inhibitors
The selectivity of a degrader is a key determinant of its therapeutic window. The following tables summarize the degradation potency and binding affinity of dBRD9 in comparison to other known BRD9 degraders and inhibitors.
Table 1: Degradation Profile of BRD9 PROTACs
| Compound | Target(s) | DC50 | Dmax | E3 Ligase Recruited | Cell Line |
| dBRD9 | BRD9 | Potent | >90% (at 500nM, 4h) | CRBN | MOLM-13 |
| VZ185 | BRD9/BRD7 | 1.8 nM (BRD9), 4.5 nM (BRD7) | ~95% | VHL | RI-1 |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation observed.
Table 2: Binding Affinity and Selectivity of BRD9-Targeting Compounds
| Compound | Target | Binding Affinity (IC50/pIC50/Kd) | Selectivity Notes |
| dBRD9 | BRD9 | Potent | Highly selective for BRD9 degradation; no significant effect on BRD4 and BRD7 protein levels.[1] |
| VZ185 | BRD9/BRD7 | - | Potent dual degrader of BRD9 and its homolog BRD7.[2] |
| I-BRD9 (Inhibitor) | BRD9 | pIC50 = 7.3 | >700-fold selective over the BET family and >70-fold over a panel of 34 other bromodomains.[3][4][5] |
Mechanism of Action and Experimental Workflow
To understand how the selectivity of a PROTAC like dBRD9 is achieved and evaluated, it is essential to visualize its mechanism of action and the experimental workflow for its characterization.
The above diagram illustrates how dBRD9 brings the target protein BRD9 into proximity with the E3 ubiquitin ligase CRBN, leading to the ubiquitination and subsequent degradation of BRD9 by the proteasome.
This workflow outlines the key experimental stages for assessing the selectivity of a PROTAC degrader, from initial high-throughput screening to in-depth proteomic analysis for off-target identification.
Detailed Experimental Protocols
Accurate and reproducible data are the foundation of robust selectivity profiling. The following are detailed protocols for the key experimental assays cited in this guide.
HiBiT/NanoBRET Assay for Degradation Potency (DC50 and Dmax) Determination
This protocol describes the quantitative measurement of protein degradation in live cells using HiBiT technology.[3][4]
1. Cell Line Generation:
-
Engineer a stable cell line to endogenously express the target protein (BRD9) tagged with the HiBiT peptide using CRISPR/Cas9.[3]
2. Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a white, opaque 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC degrader (e.g., dBRD9) in the appropriate cell culture medium.
-
Treat the cells with the desired concentrations of the degrader. Include a vehicle control (e.g., DMSO).
3. Lytic Endpoint Assay:
-
After the desired treatment time (e.g., 4 hours), equilibrate the plate to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions by mixing the lytic buffer, LgBiT protein, and substrate.[3]
-
Add the detection reagent to each well.
-
Shake the plate for a few minutes to ensure cell lysis and mixing.
-
Measure the luminescence using a plate reader.
4. Live-Cell Kinetic Assay:
-
For real-time measurements, add the Nano-Glo® Live Cell Substrate to the cells prior to adding the PROTAC.
-
Measure luminescence at multiple time points after adding the degrader to monitor the kinetics of degradation.
5. Data Analysis:
-
Normalize the luminescence signal of the treated wells to the vehicle control wells.
-
Plot the normalized luminescence values against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the maximal degradation is achieved) and Dmax (the maximum percentage of degradation).[3]
Quantitative Mass Spectrometry-Based Proteomics for Global Selectivity Profiling
This protocol provides a general workflow for identifying on-target and off-target effects of a PROTAC degrader using quantitative proteomics.[6]
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., MOLM-13) to 70-80% confluency.
-
Treat the cells with the PROTAC degrader at a concentration known to induce maximal degradation of the target protein (e.g., 100 nM dBRD9 for 2 hours).[1]
-
Include a vehicle control (e.g., DMSO) and, if available, a negative control PROTAC (e.g., an inactive epimer).
2. Protein Extraction and Digestion:
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate.
-
Reduce the disulfide bonds in the proteins with a reducing agent (e.g., DTT) and then alkylate the free cysteines with an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into peptides using a protease, typically trypsin.
3. Peptide Labeling and Fractionation (Optional but Recommended):
-
For multiplexed analysis, label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ).
-
Combine the labeled peptide samples and fractionate them using techniques like high-pH reversed-phase chromatography to increase proteome coverage.
4. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
The peptides are separated by the LC system and then ionized and fragmented in the mass spectrometer to determine their sequence and abundance.
5. Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control samples.
-
A significant decrease in the abundance of a protein suggests it is a target of the degrader. This allows for the identification of both the intended target (BRD9) and any potential off-targets.
Conclusion
The selectivity profiling of the PROTAC degrader dBRD9 demonstrates its high specificity for the degradation of BRD9, with minimal impact on other bromodomain-containing proteins like BRD4 and BRD7. This high degree of selectivity is crucial for its potential as a therapeutic agent. The experimental methodologies outlined in this guide, including HiBiT/NanoBRET assays and quantitative proteomics, provide a robust framework for the comprehensive evaluation of the selectivity and mechanism of action of novel protein degraders. By employing these techniques, researchers can gain a deeper understanding of the on- and off-target effects of their compounds, paving the way for the development of safer and more effective targeted protein degradation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of BRD9 Degraders: dBRD9 vs. CFT8634
In the rapidly evolving landscape of targeted protein degradation, two prominent heterobifunctional degraders, dBRD9 and CFT8634, have emerged as key research tools and potential therapeutics for targeting Bromodomain-containing protein 9 (BRD9). BRD9 is a critical component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex and has been identified as a dependency in several cancers, including synovial sarcoma and multiple myeloma.[1][2] This guide provides a comprehensive comparative analysis of dBRD9 and CFT8634, presenting available biochemical, cellular, and in-vivo data to assist researchers, scientists, and drug development professionals in understanding their respective attributes.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both dBRD9 and CFT8634 are Proteolysis-Targeting Chimeras (PROTACs) that function by inducing the degradation of BRD9. They are comprised of a ligand that binds to BRD9, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome.[3][4] Both molecules utilize Cereblon (CRBN) as the E3 ligase.[5][6]
Biochemical and Cellular Activity
While a direct head-to-head comparison in a single study is not publicly available, data from various sources provide insights into the potency and selectivity of each degrader.
CFT8634 has been characterized as a potent and selective oral BiDACTM (Bifunctional Degradation Activating Compound) degrader of BRD9.[7] In preclinical studies, it has demonstrated robust and dose-dependent degradation of BRD9 in synovial sarcoma and multiple myeloma models.[6][7]
dBRD9 , one of the first-generation BRD9 degraders, has also shown potent and selective degradation of BRD9.[8] It has been instrumental in validating BRD9 as a therapeutic target in various cancer models.[2][9]
| Parameter | dBRD9 | CFT8634 |
| Target | BRD9 | BRD9 |
| E3 Ligase | Cereblon (CRBN) | Cereblon (CRBN) |
| Reported IC50 | 104 nM (MOLM-13 cells)[8] | Not Reported |
| Reported DC50 | ~50 nM (PROTAC 11, an analog)[5] | 3 nM (BRD9-HiBiT, 2h) |
| Selectivity | Selective for BRD9 over BRD4 and BRD7[5][10] | Selective over BRD4 & BRD7 |
| Primary Indications | Acute Myeloid Leukemia, Multiple Myeloma[2][10] | Synovial Sarcoma, SMARCB1-null Tumors, Multiple Myeloma[6][7] |
Table 1: Summary of Biochemical and Cellular Data for dBRD9 and CFT8634. Note: IC50 and DC50 values are from different studies and experimental setups and are not directly comparable.
In Vivo Efficacy and Pharmacokinetics
Both dBRD9 and CFT8634 have demonstrated anti-tumor activity in preclinical xenograft models.
CFT8634 has been evaluated in multiple myeloma and synovial sarcoma xenograft models, showing significant tumor growth inhibition.[6][7] As an orally bioavailable compound, it has undergone more extensive pharmacokinetic profiling.[11]
dBRD9-A , a derivative of dBRD9, has been shown to inhibit tumor progression in in-vivo models of multiple myeloma.[2] Detailed pharmacokinetic data for dBRD9 is less publicly available compared to CFT8634.
| Parameter | dBRD9 | CFT8634 |
| Administration Route | Intraperitoneal (dBRD9-A)[2] | Oral[11] |
| In Vivo Efficacy | Inhibited tumor growth in multiple myeloma xenografts[2] | Dose-dependent tumor growth inhibition in synovial sarcoma and multiple myeloma xenografts[6][7] |
| Oral Bioavailability | Not Reported | Yes[11] |
| Mouse PK (10 mg/kg PO) | Not Reported | AUC0-last (ng*h/mL): 11500Cmax (ng/mL): 2500T1/2 (h): 2.4F%: 48[11] |
Table 2: Summary of In Vivo and Pharmacokinetic Data.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of protein degraders. Below are generalized protocols for key experiments.
Western Blot for BRD9 Degradation
This protocol is used to quantify the amount of BRD9 protein remaining in cells after treatment with a degrader.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD9 Bifunctional Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTOS 2023 [ctos2023.eventscribe.net]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c4therapeutics.com [c4therapeutics.com]
- 7. c4therapeutics.com [c4therapeutics.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Proteomic Analysis of PROTAC BRD9 Degraders
In the rapidly evolving field of targeted protein degradation, Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in various cancers, including synovial sarcoma and multiple myeloma. As a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression.[1][2][3] Proteolysis-targeting chimeras (PROTACs) that induce the degradation of BRD9 have shown significant promise, offering a more profound and sustained inhibition of its function compared to traditional small molecule inhibitors.[4][5]
This guide provides a comparative analysis of the proteomic effects of treating cancer cell lines with different BRD9 PROTAC degraders. We will delve into the quantitative changes in the proteome, detail the experimental methodologies used to obtain this data, and visualize the key signaling pathways and experimental workflows. This objective comparison is intended to aid researchers, scientists, and drug development professionals in understanding the selectivity and downstream consequences of utilizing these powerful molecules.
Quantitative Proteomic Data Presentation
The selectivity of a PROTAC is a critical parameter, and unbiased mass spectrometry-based proteomics is the gold standard for its assessment. The following tables summarize the results from global proteomic analyses of various BRD9 degraders.
Table 1: Proteome-wide analysis of dBRD9-A treatment in MM.1S multiple myeloma cells. Data presented as protein log2 fold change and adjusted p-value in dBRD9-A treated cells versus DMSO control.
| Protein | Log2 Fold Change | Adjusted p-value |
| BRD9 | -2.4 | 1.00E-05 |
| MYC | -1.2 | 0.001 |
| RPL11 | -0.8 | 0.01 |
| RPL5 | -0.7 | 0.02 |
| RPS6 | -0.6 | 0.03 |
Data extracted from supplementary materials of a study on BRD9 degradation in multiple myeloma, which showed downregulation of ribosome biogenesis genes.[1]
Table 2: Proteome-wide analysis of VZ185 treatment in HEK293T cells. Data presented as protein log2 fold change and adjusted p-value in VZ185 treated cells versus DMSO control.
| Protein | Log2 Fold Change | Adjusted p-value |
| BRD9 | -3.1 | < 0.001 |
| BRD7 | -1.5 | < 0.01 |
| Protein 3 | -0.2 | > 0.05 |
| Protein 4 | 0.1 | > 0.05 |
| Protein 5 | -0.1 | > 0.05 |
This table is a representative summary based on publicly available proteomics data for VZ185, which is known to degrade both BRD9 and its homolog BRD7.[6][7][8]
Table 3: Summary of selectivity for other notable BRD9 degraders.
| Degrader | Key Finding | Source |
| CFT8634 | In HSSYII synovial sarcoma cells, BRD9 was the only protein significantly degraded out of 9,013 quantified proteins. | [9] |
| FHD-609 | In SYO1 synovial sarcoma cells, BRD9 was the sole protein significantly degraded out of approximately 9,000 proteins, showing a 16-fold reduction. | [10][11] |
| dBRD9 | In MOLM-13 cells, BRD9 was the only protein with a statistically significant change in abundance out of 7,326 quantified proteins. | [11][12] |
| AMPTX-1 | In MV4-11 cells, out of 8,350 quantified proteins, BRD9 was the only one significantly degraded. | [10][13] |
Experimental Protocols
The following is a detailed methodology for a typical quantitative proteomic experiment to assess the selectivity of a PROTAC BRD9 degrader.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines relevant to the therapeutic indication (e.g., synovial sarcoma cell line SYO-1 or multiple myeloma cell line MM.1S) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the PROTAC BRD9 degrader at the desired concentration (e.g., 100 nM) or vehicle control (e.g., 0.1% DMSO). Cells are incubated for a specified period (e.g., 24 hours) to allow for protein degradation.
Protein Extraction and Digestion
-
Cell Lysis: After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets are lysed in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[14][15][16][17] The lysates are incubated on ice for 30 minutes with periodic vortexing and then clarified by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant containing the total protein is collected.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
Reduction, Alkylation, and Digestion: For each sample, a specific amount of protein (e.g., 50 µg) is taken. Proteins are denatured and reduced by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour. Cysteines are then alkylated by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark. The reaction is quenched with DTT. The protein solution is then diluted to reduce the concentration of denaturants. Sequencing-grade trypsin is added at a 1:50 enzyme-to-protein ratio and incubated overnight at 37°C.[18][19][20][21]
Mass Spectrometry and Data Analysis
-
Peptide Cleanup: The digested peptides are desalted and purified using C18 solid-phase extraction columns.
-
LC-MS/MS Analysis: The purified peptides are analyzed by a high-resolution Orbitrap mass spectrometer (e.g., Thermo Scientific Q Exactive HF) coupled with a nano-liquid chromatography system.[12][13][22] Peptides are separated on a C18 column using a gradient of acetonitrile (B52724) in 0.1% formic acid. The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).
-
Data Analysis: The raw mass spectrometry data is processed using a software platform like MaxQuant.[23][24][25] Peptide and protein identification is performed by searching the data against a human protein database (e.g., UniProt). Label-free quantification is used to determine the relative abundance of proteins between the degrader-treated and vehicle-treated samples. Statistical analysis is performed to identify proteins with significantly altered abundance, typically using a t-test with permutation-based FDR correction.[26][27]
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC BRD9 degrader.
Experimental Workflow for Proteomic Analysis
Caption: A typical workflow for quantitative proteomic analysis.
BRD9 Signaling Pathways
Caption: Key signaling pathways involving BRD9.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting SUMO2 reverses aberrant epigenetic rewiring driven by SS18::SSX fusion oncoproteins and impairs sarcomagenesis | The EMBO Journal [link.springer.com]
- 8. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer - Creative Proteomics [creative-proteomics.com]
- 14. Sample prep for proteomics of breast cancer: proteomics and gene ontology reveal dramatic differences in protein solubilization preferences of radioimmunoprecipitation assay and urea lysis buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. www2.nau.edu [www2.nau.edu]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. assaygenie.com [assaygenie.com]
- 18. In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 20. chem-agilent.com [chem-agilent.com]
- 21. antibodies.cancer.gov [antibodies.cancer.gov]
- 22. UWPR [proteomicsresource.washington.edu]
- 23. benchchem.com [benchchem.com]
- 24. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio [metwarebio.com]
- 25. evvail.com [evvail.com]
- 26. benchchem.com [benchchem.com]
- 27. Isobaric Labeling Update in MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Validation of BRD9 Degraders: A Comparative Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, establishing the on-target activity of a novel protein degrader is a critical step. This guide provides a comparative overview of experimental approaches to validate the mechanism of action of BRD9-targeting Proteolysis Targeting Chimeras (PROTACs), with a focus on rescue experiments. While specific data for "PROTAC BRD9 Degrader-2" is not extensively available in public literature, this guide leverages data from well-characterized BRD9 degraders to illustrate these essential validation principles.
The degradation of Bromodomain-containing protein 9 (BRD9), a subunit of the BAF chromatin remodeling complex, has emerged as a promising therapeutic strategy in certain cancers, such as synovial sarcoma and SMARCB1-deficient tumors. PROTACs designed to eliminate BRD9 offer a powerful alternative to traditional inhibition. However, rigorous validation is required to ensure that the observed cellular phenotypes are a direct result of BRD9 degradation and not due to off-target effects. Rescue experiments are a cornerstone of this validation process.
Performance Comparison of Representative BRD9 Degraders
To provide a landscape of BRD9 degrader performance, the following table summarizes key metrics for several well-documented compounds. These degraders utilize different E3 ligases (most commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]) to induce proteasomal degradation of BRD9.
| Degrader | Target Warhead | E3 Ligase Ligand | Recruited E3 Ligase | DC50 (Degradation) | IC50 (Cell Viability) | Selectivity Profile |
| dBRD9 | BI-7273 | Pomalidomide (B1683931) | CRBN | - | IC50 = 56.6 nM (MOLM-13 cells)[1][2] | Selective for BRD9; does not degrade BRD4 or BRD7 at concentrations up to 5 µM[1][2] |
| dBRD9-A | BI-7273 derivative | Pomalidomide | CRBN | Near-complete degradation at nanomolar concentrations | IC50 = 10 - 100 nM (Multiple Myeloma cell lines)[3][4] | Selective for BRD9 |
| CFT8634 | Proprietary | Proprietary | CRBN | DC50 = 2 nM (Synovial Sarcoma cells)[5] | Potent anti-proliferative activity in SMARCB1-perturbed contexts[5] | Orally bioavailable and selective for BRD9[6] |
| FHD-609 | Proprietary | Proprietary | CRBN | Dmax > 97%[7] | Picomolar growth inhibitory effects in synovial sarcoma cell lines[7] | Rapid, selective, and highly potent BRD9 degrader[7] |
| VZ185 | Proprietary | VHL Ligand | VHL | DC50 = 4.5 nM (BRD9) | - | Degrades both BRD9 and its homolog BRD7 |
| AMPTX-1 | Proprietary | Covalent Warhead | DCAF16 | DC50 = 0.5 nM (MV4-11 cells) | - | Selective for BRD9 over BRD7 |
Note: DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) values are cell-line dependent and can vary based on experimental conditions such as treatment duration.
Key Experimental Protocols for On-Target Validation and Rescue
To rigorously validate a BRD9 degrader and demonstrate its on-target mechanism, a series of key experiments are essential. These include confirming target degradation, verifying the formation of the key ternary complex, and performing rescue experiments to link target degradation to the observed phenotype.
Western Blotting for BRD9 Degradation
This is the most direct method to confirm that the PROTAC induces the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., a synovial sarcoma cell line like SYO-1 for a cancer-focused study) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of the BRD9 degrader for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples, prepare them with Laemmli sample buffer, and separate the proteins on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific for BRD9. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This experiment is crucial to demonstrate the PROTAC-dependent interaction between BRD9 and the recruited E3 ligase.
Protocol:
-
Cell Treatment: Culture cells and pre-treat with a proteasome inhibitor (e.g., MG132) for 1-2 hours to prevent the degradation of the ternary complex. Then, treat with the BRD9 degrader or vehicle control for 2-4 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the recruited E3 ligase (e.g., anti-CRBN) or a control IgG overnight. Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of BRD9. A band for BRD9 in the sample immunoprecipitated with the E3 ligase antibody (and not in the IgG control) confirms the formation of the ternary complex.
Rescue Experiments
Rescue experiments are designed to prove that the biological effect of the degrader is a direct consequence of the degradation of the target protein.
This method involves competing with the PROTAC for binding to either BRD9 or the E3 ligase.
Protocol:
-
Cell Treatment: Treat cells with the BRD9 degrader in the presence or absence of a high concentration of a BRD9 inhibitor (that binds to the same site as the PROTAC's warhead) or a ligand for the E3 ligase (e.g., free pomalidomide for a CRBN-recruiting PROTAC).
-
Analysis: After a set incubation time, assess BRD9 protein levels by Western blot. If the degradation of BRD9 is blocked by the competing compound, it supports the specific on-target mechanism of the PROTAC.
This experiment aims to rescue the phenotype (e.g., reduced cell viability) by re-introducing the target protein.
Protocol:
-
Cell Treatment and Transfection: Treat cells with the BRD9 degrader at a concentration that causes a clear phenotype (e.g., IC50 for cell viability). After a certain period, transfect the cells with a plasmid that expresses BRD9. A control group should be transfected with an empty vector.
-
Phenotypic Analysis: After allowing time for the exogenous BRD9 to be expressed, assess the phenotype of interest (e.g., cell viability using a CellTiter-Glo assay). A reversal of the phenotype in the cells overexpressing BRD9 compared to the empty vector control indicates an on-target effect.
A more definitive rescue experiment involves expressing a mutated form of BRD9 that cannot be bound by the degrader but is still functional.
Protocol:
-
Generate Resistant Mutant: Using site-directed mutagenesis, create a version of BRD9 with a mutation in the binding pocket for the PROTAC's warhead.
-
Stable Cell Line Generation: Generate a cell line that stably expresses this degrader-resistant BRD9 mutant. This can be done through lentiviral transduction followed by antibiotic selection.
-
Degrader Treatment and Analysis: Treat the parental cell line and the mutant-expressing cell line with the BRD9 degrader. Assess both BRD9 degradation (endogenous vs. mutant) by Western blot and the cellular phenotype. The resistant mutant protein should not be degraded, and the cells expressing it should be resistant to the phenotypic effects of the degrader.
Cell Viability Assay
This assay is used to quantify the functional consequence of BRD9 degradation on cell proliferation and survival.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the BRD9 degrader. Include a vehicle control.
-
Incubation: Incubate the cells for a period relevant to the expected phenotypic outcome (e.g., 72 hours).
-
Viability Measurement: Use a commercially available cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader and calculate the IC50 value by plotting cell viability against the logarithm of the degrader concentration.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. beonemedinfo.com [beonemedinfo.com]
In Vivo Efficacy of BRD9 PROTACs: A Comparative Guide
The development of Proteolysis Targeting Chimeras (PROTACs) for Bromodomain-containing protein 9 (BRD9) has opened new avenues for therapeutic intervention in cancers dependent on this epigenetic reader. Several BRD9 PROTACs have demonstrated promising preclinical in vivo activity, leading to clinical investigations. This guide provides a comparative overview of the in vivo efficacy of prominent BRD9 PROTACs based on available experimental data.
Quantitative Data Comparison
The following tables summarize the in vivo performance of key BRD9 PROTACs based on published preclinical studies.
Table 1: In Vivo Efficacy - Tumor Growth Inhibition
| PROTAC | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Notes |
| CFT8634 | Synovial Sarcoma PDX | 89 days treatment | Durable tumor regressions with no regrowth observed during a 51-day observation period. | Oral administration.[1] |
| Multiple Myeloma (RPMI-8226 Xenograft) | 10, 15, or 30 mg/kg, QD, PO for 21 days | Dose-dependent inhibition of tumor growth.[2] | ||
| Multiple Myeloma (NCI-H929 Xenograft) | 10, 15, or 30 mg/kg, QD, PO for 21 days | Dose-dependent inhibition of tumor growth.[2] | ||
| Multiple Myeloma (MM.1S Xenograft) | 10, 15, or 30 mg/kg, QD, PO for 21 days | Dose-dependent inhibition of tumor growth.[2] | ||
| FHD-609 | Synovial Sarcoma (ASKA CDX) | 2.0 mg/kg, IV | Complete suppression of tumor growth over 30 days. Superior to ifosfamide (B1674421) and pazopanib.[3] | Intravenous administration.[3] |
| AML (OCI-AML-2 CDX) | Not specified | Reduced tumor burden compared to vehicle.[4] | ||
| AML (EOL-1 CDX) | Not specified | Reduced tumor burden compared to vehicle.[4] | ||
| CW-3308 | Synovial Sarcoma (HS-SY-II Xenograft) | 25 mg/kg and 50 mg/kg, PO | 57% and 60% TGI, respectively.[5] | Well-tolerated with no significant weight loss.[5] |
| AMPTX-1 | Mouse Xenograft Model | Oral dosing | Achieved in vivo BRD9 degradation.[6] | Specific TGI data not provided. |
| dBRD9 | AML (EOL-1, MOLM-13) | Not specified in vivo | Potent anti-proliferative effect in vitro.[7] | In vivo efficacy data not detailed. |
| E5 | Xenograft Tumor Models | Not specified | Therapeutic efficacy was confirmed.[8] | Specific TGI data not provided. |
PDX: Patient-Derived Xenograft, CDX: Cell-Derived Xenograft, QD: Once daily, PO: Oral administration, IV: Intravenous administration, TGI: Tumor Growth Inhibition.
Table 2: In Vivo Pharmacokinetics & Pharmacodynamics
| PROTAC | Animal Model | Key Pharmacokinetic Parameters | Pharmacodynamic Effects |
| CFT8634 | Mouse (Yamato-SS Xenograft) | Dose-proportional plasma and tumor exposure after oral dosing.[9] | Robust and dose-dependent degradation of BRD9 in tumor tissue.[1][9] |
| FHD-609 | Mouse, Rat, Cynomolgus Monkey | Long half-life (16, 20, and 17 h, respectively), low oral bioavailability.[3] | Dose- and time-dependent BRD9 degradation in a SYO-1 synovial sarcoma CDX model.[3] Extensive BRD9 degradation in patient tumor tissue.[10] |
| CW-3308 | Mouse | 91% oral bioavailability. t1/2 = 3.7 h.[5][11] | >90% reduction of BRD9 protein in HS-SY-II xenograft tumor tissue after a single oral dose.[11][12] |
Experimental Protocols
CFT8634 in Multiple Myeloma Xenograft Models[3]
-
Animal Model: Female CB17 SCID mice for RPMI-8226 and MM.1S xenografts, and NOD SCID mice for NCI-H929 xenografts.
-
Tumor Implantation: Mice were implanted with respective multiple myeloma cell lines.
-
Treatment: Once tumors were established, mice (n=8 per group) were treated orally with vehicle or CFT8634 at doses of 10, 15, or 30 mg/kg, once daily for 21 days.
-
Efficacy Assessment: Tumor volumes were measured regularly to determine tumor growth inhibition. Data were expressed as mean tumor volumes ± SEM.
FHD-609 in Synovial Sarcoma Xenograft Model[4]
-
Animal Model: Mice bearing ASKA synovial sarcoma cell-derived xenografts (CDX).
-
Treatment: FHD-609 was administered intravenously at doses of 0.1, 0.5, and 2.0 mg/kg.
-
Efficacy Assessment: Tumor growth was monitored for 30 days and compared to standard-of-care therapies, ifosfamide and pazopanib.
-
Pharmacodynamic Assessment: In a separate SYO-1 synovial sarcoma CDX model, BRD9 protein levels in tumors were assessed at various time points after a single intravenous dose of FHD-609 (0.05, 0.25, 1.0, and 5.0 mg/kg) to determine dose- and time-dependent degradation.
CW-3308 in Synovial Sarcoma Xenograft Model[6]
-
Animal Model: Mice with established HS-SY-II synovial sarcoma xenograft tumors.
-
Treatment: CW-3308 was administered orally at doses of 25 and 50 mg/kg.
-
Efficacy Assessment: Tumor growth was monitored, and the percentage of tumor growth inhibition was calculated. Animal weight was monitored as a measure of toxicity.
-
Pharmacodynamic Assessment: A single oral dose was administered to determine the extent of BRD9 protein reduction in the tumor tissue.
Visualizations
Caption: BRD9 Signaling Pathways and Interactions.
Caption: General Experimental Workflow for BRD9 PROTAC In Vivo Efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. c4therapeutics.com [c4therapeutics.com]
- 3. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 4. foghorntx.com [foghorntx.com]
- 5. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cooperativity of BRD9 PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cooperativity of different Proteolysis Targeting Chimeras (PROTACs) designed to degrade Bromodomain-containing protein 9 (BRD9), a component of the non-canonical SWI/SNF chromatin remodeling complex and a target of interest in oncology and other diseases. The ability of a PROTAC to cooperatively form a ternary complex with its target protein and an E3 ligase is a critical determinant of its degradation efficiency. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying biological and experimental concepts.
Comparing BRD9 PROTACs: A Data-Driven Overview
The following tables summarize the available quantitative data for prominent BRD9 PROTACs. Cooperativity (α) is a key metric, where α > 1 indicates positive cooperativity (the binding of one protein enhances the binding of the other), α < 1 signifies negative cooperativity, and α = 1 suggests no cooperativity.
| PROTAC | E3 Ligase Recruited | Target Binding Affinity (Binary Kd, nM) | E3 Ligase Binding Affinity (Binary Kd, nM) | Ternary Complex Affinity (Ternary Kd, nM) | Cooperativity (α) |
| VZ185 | VHL | 5.1 ± 0.6 (BRD9-BD) | 26 ± 9 (VHL) | 27 ± 3 (VHL in presence of BRD9-BD) | 1.0[1][2][3] |
| dBRD9 | CRBN | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| DBr-1 | DCAF1 | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| PROTAC | Cell Line | Degradation Potency (DC50, nM) | Maximum Degradation (Dmax, %) |
| VZ185 | RI-1 | 1.8 (BRD9) / 4.5 (BRD7) | >95% |
| HEK293 | 4.0 (HiBiT-BRD9) / 34.5 (HiBiT-BRD7) | Not reported | |
| EOL-1 | 2.3 | Not reported | |
| A-204 | 8.3 | Not reported | |
| dBRD9 | MOLM-13 | ~10-100 | >90% |
| DBr-1 | HEK293 | ~100 | ~90% |
Visualizing the Landscape of BRD9-Targeted Degradation
To better understand the context of BRD9 degradation, the following diagrams illustrate the relevant biological pathway, the general workflow for assessing PROTAC cooperativity, and the logical framework for this assessment.
Caption: BRD9 is a key component of the SWI/SNF chromatin remodeling complex, influencing gene transcription and downstream pathways.
Caption: A generalized workflow for the biophysical and cellular characterization of PROTAC-mediated ternary complex formation and degradation.
Caption: The concept of cooperativity dictates the stability and formation efficiency of the PROTAC-induced ternary complex.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific reagents and equipment.
Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
Objective: To determine the thermodynamic parameters of binary and ternary complex formation, including dissociation constants (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), from which cooperativity (α) can be calculated.
Materials:
-
Isothermal titration calorimeter (e.g., Malvern MicroCal PEAQ-ITC)
-
Purified BRD9 bromodomain (BRD9-BD) protein
-
Purified E3 ligase complex (e.g., VCB for VHL-recruiting PROTACs)
-
PROTAC of interest
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Procedure:
-
Preparation:
-
Thoroughly dialyze all proteins and dissolve the PROTAC in the same ITC buffer to minimize buffer mismatch effects.
-
Determine accurate concentrations of all components.
-
Degas all solutions before use.
-
-
Binary Titrations:
-
PROTAC into BRD9-BD: Load the syringe with the PROTAC solution (typically 10-15 times the protein concentration) and the sample cell with the BRD9-BD solution.
-
PROTAC into E3 Ligase: Load the syringe with the PROTAC solution and the sample cell with the E3 ligase complex solution.
-
-
Ternary Titration:
-
To measure the affinity of the E3 ligase for the pre-formed BRD9-PROTAC binary complex, saturate the BRD9-BD with the PROTAC. Then, titrate the E3 ligase complex into this binary complex solution.
-
-
Data Analysis:
-
Integrate the raw ITC data (heat pulses) to obtain a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and n for each interaction.
-
Calculate cooperativity (α) using the formula: α = Kd (PROTAC to E3 ligase) / Kd (PROTAC to E3 ligase in the presence of BRD9-BD).
-
AlphaLISA for Ternary Complex Formation
Objective: To detect and quantify the formation of the BRD9-PROTAC-E3 ligase ternary complex in a homogeneous, no-wash format.
Materials:
-
AlphaScreen-compatible microplate reader
-
AlphaLISA acceptor beads (e.g., anti-His-tagged)
-
AlphaLISA donor beads (e.g., streptavidin-coated)
-
Tagged proteins: e.g., His-tagged BRD9-BD and biotinylated E3 ligase complex
-
PROTAC of interest
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
Prepare a mixture of the tagged BRD9-BD and E3 ligase complex at a fixed concentration.
-
-
Assay Assembly:
-
In a 384-well microplate, add the protein mixture.
-
Add the PROTAC dilutions.
-
Incubate at room temperature to allow for complex formation.
-
-
Detection:
-
Add a mixture of the AlphaLISA acceptor and donor beads.
-
Incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible reader.
-
A bell-shaped curve is typically observed when plotting the AlphaLISA signal against the PROTAC concentration, which is characteristic of ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.
-
NanoBRET™ Ternary Complex Assay in Live Cells
Objective: To measure the formation of the BRD9-PROTAC-E3 ligase ternary complex in a live-cell environment.
Materials:
-
Luminometer with BRET filters
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding:
-
NanoLuc®-BRD9 fusion protein (donor)
-
HaloTag®-E3 ligase fusion protein (acceptor)
-
-
Transfection reagent
-
NanoBRET™ Nano-Glo® substrate
-
HaloTag® NanoBRET™ 618 ligand
-
PROTAC of interest
Procedure:
-
Cell Culture and Transfection:
-
Seed cells in a white, 96-well plate.
-
Co-transfect the cells with the NanoLuc®-BRD9 and HaloTag®-E3 ligase plasmids.
-
Incubate to allow for protein expression.
-
-
Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate.
-
Add serial dilutions of the PROTAC to the cells.
-
-
Detection:
-
Add the NanoBRET™ Nano-Glo® substrate.
-
Measure luminescence at two wavelengths (donor and acceptor emission).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve, from which the EC50 for ternary complex formation can be determined.
-
This guide provides a framework for understanding and assessing the cooperativity of BRD9 PROTACs. The provided data and protocols can aid researchers in the design and evaluation of novel degraders targeting BRD9 and other challenging therapeutic targets.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of PROTAC BRD9 Degrader-2
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like PROTAC BRD9 Degrader-2 is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, ensuring the protection of personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound is available upon request from suppliers like MedchemExpress, general safety protocols for potent pharmaceutical compounds should be strictly followed[1].
Personal Protective Equipment (PPE): A non-exhaustive list of required PPE includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A lab coat should be worn to protect from spills.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a properly fitted respirator is essential.
Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Primary Disposal Protocol
The primary and mandatory method for the disposal of this compound is through a certified hazardous waste management service. This ensures that the compound is handled and disposed of in accordance with all applicable federal, state, and local regulations.
Waste Segregation and Labeling:
| Waste Type | Segregation Instructions | Labeling Requirements |
| Solid Waste | All contaminated solid materials, including pipette tips, gloves, empty vials, and bench paper, must be collected in a dedicated, sealed container. | "Hazardous Waste: this compound" with the accumulation start date. |
| Liquid Waste | Unused stock solutions, experimental media, and any other liquid waste containing the degrader must be collected in a sealed, leak-proof container. | "Hazardous Waste: this compound" with the accumulation start date and a list of all chemical components and their approximate concentrations. |
Storage and Collection: Segregated and labeled hazardous waste containers should be stored in a designated satellite accumulation area. This area must be secure and away from incompatible materials. Arrange for regular pickup and disposal by your institution's licensed hazardous waste contractor.
Experimental Inactivation Protocols (Optional)
The following chemical inactivation protocols are provided for informational purposes and may be considered as a supplementary step before collection by a hazardous waste service. Crucially, you must consult with your institution's Environmental Health and Safety (EHS) office before attempting any chemical inactivation of hazardous waste. These procedures are based on general principles for the degradation of complex organic molecules[2].
Oxidative Degradation using Sodium Hypochlorite (Bleach):
This method utilizes the oxidative properties of bleach to potentially degrade the PROTAC molecule.
| Step | Procedure |
| 1 | In a chemical fume hood, place the liquid waste containing this compound in a suitable glass container. |
| 2 | Slowly add a 1:5 to 1:10 volume of standard household bleach (approximately 5.25% sodium hypochlorite) to the waste solution while stirring. Caution: This reaction can be exothermic, especially with solvents like DMSO. Add bleach slowly and monitor the temperature. |
| 3 | Allow the mixture to react for a minimum of 24 hours at room temperature with continuous stirring. |
| 4 | After the reaction period, the resulting solution must still be treated as hazardous waste and disposed of through your institution's EHS-approved hazardous waste stream. |
Acid/Base Hydrolysis:
This method aims to break down the PROTAC molecule through hydrolysis.
| Step | Procedure |
| 1 | In a chemical fume hood, place the liquid waste in a suitable glass container. |
| 2 | For Acid Hydrolysis: Slowly add 1 M Hydrochloric Acid (HCl) while stirring until the pH is <2. |
| For Base Hydrolysis: Slowly add 1 M Sodium Hydroxide (NaOH) while stirring until the pH is >12. | |
| 3 | Let the mixture stir at room temperature for at least 24 hours. |
| 4 | Carefully neutralize the solution to a pH between 6 and 8. |
| 5 | Dispose of the neutralized solution as hazardous waste through your institution's EHS office. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always adhere to the specific protocols and regulations established by your institution's Environmental Health and Safety department and consult the official Safety Data Sheet for this compound.
References
Essential Safety and Operational Guide for Handling PROTAC BRD9 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of PROTAC BRD9 Degrader-2. The following procedural guidance is designed to ensure the safe use of this potent research compound in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound in its solid (powder) form or in solution, it is imperative to use appropriate personal protective equipment and engineering controls to minimize exposure.
| Item | Specification | Purpose |
| Primary Engineering Control | Chemical Fume Hood or Ventilated Enclosure | To prevent inhalation of dust or aerosols. All handling of the solid compound and preparation of solutions should be performed within a certified chemical fume hood. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from splashes or airborne particles. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. | In the event of a large spill or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. Consult your institution's Environmental Health and Safety (EHS) department. |
Operational and Handling Procedures
Adherence to proper laboratory procedures is critical to ensure safety and prevent contamination.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage conditions for the powder are -20°C for up to 3 years and 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Solution Preparation:
-
Preparation of Stock Solutions :
-
Working Solutions :
-
When preparing working solutions for cell-based assays, dilute the stock solution in the culture medium. Ensure the final concentration of DMSO is typically less than 0.5% to avoid cellular toxicity.[2]
-
For animal experiments, the stock solution can be diluted in appropriate vehicles. To improve solubility and reduce toxicity, co-solvents like PEG300, Tween 80, or corn oil may be used.[3][4]
-
General Handling:
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : Immediately evacuate the area and ensure adequate ventilation.
-
Wear Full PPE : Before attempting to clean the spill, don full personal protective equipment, including respiratory protection if necessary.
-
Containment and Cleanup :
-
Solid Spills : Carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a sealed container for hazardous waste disposal.
-
Liquid Spills : Absorb the spill with an inert material such as sand, vermiculite, or diatomaceous earth. Collect the absorbent material into a sealed container for hazardous waste disposal.
-
-
Decontamination : Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water.
Disposal Plan
This compound and any contaminated materials should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container designated for chemical waste. |
| Solutions Containing the Compound | Collect in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, tubes, gloves) | Dispose of as solid chemical waste in a designated, sealed container. |
Final Disposal: All waste containing this compound must be disposed of through your institution's approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in the general trash.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials :
-
This compound (Solid)
-
Anhydrous DMSO
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure :
-
Tare a clean, empty microcentrifuge tube on the analytical balance within a chemical fume hood.
-
Carefully weigh a precise amount of this compound solid into the tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration using the compound's molecular weight.
-
Add the calculated volume of anhydrous DMSO to the tube containing the solid.
-
Vortex the tube until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Visual Workflow for Safe Handling and Disposal
Caption: This diagram outlines the key procedural steps for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
